molecular formula C31H30N4O5 B15606448 BMS-466442

BMS-466442

Número de catálogo: B15606448
Peso molecular: 538.6 g/mol
Clave InChI: UUCAHZCMRZOTNF-MHZLTWQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-466442 is a useful research compound. Its molecular formula is C31H30N4O5 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H30N4O5

Peso molecular

538.6 g/mol

Nombre IUPAC

methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate

InChI

InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m0/s1

Clave InChI

UUCAHZCMRZOTNF-MHZLTWQESA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-466442

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-466442 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), a neutral amino acid transporter encoded by the SLC7A10 gene.[1][2] This technical guide delineates the mechanism of action of this compound, detailing its interaction with ASC-1 and the subsequent downstream effects on neuronal signaling. The document provides a comprehensive overview of the quantitative data from key in vitro studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Selective Inhibition of ASC-1

This compound exerts its pharmacological effect through the selective inhibition of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).[1][2] ASC-1 is a sodium-independent amino acid exchanger responsible for the transport of small neutral amino acids, including D-serine, glycine (B1666218), L-alanine, and L-cysteine, across cell membranes. By blocking ASC-1, this compound effectively inhibits the uptake of these amino acids into cells.[3]

Computational modeling and experimental data suggest that this compound acts as a non-competitive inhibitor.[4][5] It is proposed to bind to the orthosteric site of the transporter, the same site where the natural substrates bind. This binding, however, does not result in the transport of this compound itself. Instead, it is thought to lock the transporter in a conformation that prevents the translocation of its substrates by blocking the movement of the transmembrane helices required for the transport cycle.[4][5]

The primary consequence of ASC-1 inhibition by this compound in the central nervous system is an increase in the extracellular concentrations of D-serine and glycine.[1] These amino acids are crucial co-agonists of the N-methyl-D-aspartate (NMDA) receptor. By elevating their synaptic availability, this compound indirectly enhances NMDA receptor activation. This modulation of the glutamatergic system is the basis for its investigation as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature.

Assay System Substrate IC50 (nM) Reference
HEK293 cells expressing human ASC-1[³H]D-serine36.8 ± 11.6MedChemExpress
Rat primary cortical cultures[³H]D-serine19.7 ± 6.7MedChemExpress
Rat brain synaptosomes[³H]D-serine400MedChemExpress
Generic ASC-1 inhibitionNot Specified11MedChemExpress

Table 1: Inhibitory Potency (IC50) of this compound in a Variety of In Vitro Assays.

Transporter Selectivity (Fold) Reference
LAT-2>1000Tocris Bioscience
ASCT-2>1000Tocris Bioscience

Table 2: Selectivity of this compound for ASC-1 over other amino acid transporters.

Signaling Pathway

The mechanism of action of this compound culminates in the modulation of downstream signaling pathways associated with NMDA receptor activation. By increasing the availability of D-serine and glycine, this compound facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, leading to an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling events, including the activation of protein kinases such as CaMKII and the subsequent activation of the PI3K-Akt and Ras-ERK1/2 signaling pathways. These pathways are critical for synaptic plasticity, cell survival, and gene expression.

BMS466442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS466442 This compound ASC1 ASC-1 Transporter BMS466442->ASC1 Inhibits DSerine_Glycine D-Serine / Glycine DSerine_Glycine->ASC1 Uptake Blocked NMDAR NMDA Receptor DSerine_Glycine->NMDAR Co-agonist Binding Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening PI3K_Akt PI3K-Akt Pathway Ca2_influx->PI3K_Akt ERK12 ERK1/2 Pathway Ca2_influx->ERK12 Synaptic_Plasticity Synaptic Plasticity (LTP) PI3K_Akt->Synaptic_Plasticity Gene_Expression Gene Expression ERK12->Gene_Expression Synaptic_Plasticity->Gene_Expression

This compound Signaling Pathway

Experimental Protocols

[³H]D-serine Uptake Assay in HEK293 Cells Expressing human ASC-1

This protocol is adapted from methodologies described in the characterization of ASC-1 inhibitors.

Objective: To determine the inhibitory potency (IC50) of this compound on ASC-1 mediated D-serine uptake.

Materials:

  • HEK293 cells stably expressing human ASC-1 (SLC7A10).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.

  • Poly-D-lysine coated 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]D-serine (specific activity ~20-30 Ci/mmol).

  • This compound stock solution in DMSO.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hASC-1 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of KRH buffer.

    • Add 50 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 50 µL of KRH buffer containing [³H]D-serine to each well to a final concentration of 100 nM.

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 200 µL of ice-cold KRH buffer to remove unincorporated radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes.

    • Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.

    • Add 1 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known ASC-1 inhibitor or in mock-transfected cells) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the [³H]D-serine uptake assay.

DSerine_Uptake_Assay_Workflow start Start cell_culture Culture HEK293-hASC-1 Cells start->cell_culture cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating compound_prep Prepare this compound Dilutions cell_plating->compound_prep wash_cells Wash Cells with KRH Buffer cell_plating->wash_cells add_compound Add this compound/Vehicle compound_prep->add_compound wash_cells->add_compound pre_incubate Pre-incubate for 10 min add_compound->pre_incubate add_substrate Add [³H]D-serine pre_incubate->add_substrate incubate Incubate for 10 min add_substrate->incubate terminate_wash Terminate and Wash with Cold KRH incubate->terminate_wash lysis Lyse Cells terminate_wash->lysis scintillation_count Scintillation Counting lysis->scintillation_count data_analysis Data Analysis (IC50 Calculation) scintillation_count->data_analysis end End data_analysis->end

[³H]D-serine Uptake Assay Workflow

Conclusion

This compound is a highly selective and potent inhibitor of the ASC-1 amino acid transporter. Its mechanism of action involves the direct blockade of ASC-1, leading to an increase in extracellular D-serine and glycine levels. This, in turn, enhances NMDA receptor-mediated neurotransmission, a pathway of significant interest for the treatment of central nervous system disorders characterized by glutamatergic hypofunction. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on the modulation of the ASC-1 transporter and the glutamatergic system.

References

The Indirect Modulation of NMDA Receptors by BMS-466442: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-466442 is a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1), also known as SLC7A10. While not a direct modulator of the N-methyl-D-aspartate (NMDA) receptor, this compound exerts significant indirect influence on its function. The asc-1 transporter plays a crucial role in regulating the synaptic concentration of D-serine (B559539), an essential co-agonist for the activation of NMDA receptors. By inhibiting the asc-1 transporter, this compound is hypothesized to increase the synaptic availability of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism presents a promising therapeutic avenue for conditions associated with NMDA receptor hypofunction, such as the cognitive deficits observed in schizophrenia. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the indirect modulation of NMDA receptors, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and the asc-1 Transporter

This compound has been identified as a pioneering small molecule inhibitor of the asc-1 transporter.[1] The asc-1 transporter is a sodium-independent amino acid transporter responsible for the transport of small neutral amino acids, including D-serine, glycine (B1666218), L-alanine, and L-cysteine.[2] Notably, asc-1 is the primary transporter mediating the uptake of D-serine in the brain.[3] The transporter is expressed in neurons throughout the central nervous system.[2]

The primary function of the asc-1 transporter in the context of NMDA receptor modulation is the regulation of extracellular D-serine levels.[4][5][6] D-serine is a crucial co-agonist that must bind to the glycine site on the GluN1 subunit of the NMDA receptor for the receptor to be activated by glutamate (B1630785).[7][8] Therefore, by controlling the concentration of D-serine in the synaptic cleft, the asc-1 transporter indirectly governs the activity of NMDA receptors.

Mechanism of Action: Indirect NMDA Receptor Modulation

This compound acts as a selective inhibitor of the asc-1 transporter, but it is not a competitive substrate for transport.[1] Computational modeling suggests that this compound binds to the orthosteric site of the transporter, competitively inhibiting substrate binding and also preventing the conformational changes necessary for the transport cycle.[9][10]

The inhibition of the asc-1 transporter by this compound is expected to lead to an increase in the synaptic concentration of D-serine. This elevation in the available D-serine pool enhances the co-agonist stimulation of NMDA receptors, thereby potentiating NMDA receptor-mediated synaptic responses, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5]

Figure 1: Mechanism of Indirect NMDA Receptor Modulation by this compound BMS466442 This compound asc1 asc-1 Transporter BMS466442->asc1 Inhibits DSerine_out Extracellular D-Serine asc1->DSerine_out Uptake NMDAR NMDA Receptor DSerine_out->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., LTP) Ca_influx->Downstream Initiates

Figure 1: Indirect NMDA Receptor Modulation by this compound.

Quantitative Data

The inhibitory potency of this compound on the asc-1 transporter has been quantified in various in vitro systems. The following tables summarize the available data.

System Assay IC50 (nM) Reference
Human asc-1 expressing cellsD-serine uptake11[11]
Human asc-1 expressing cellsD-serine uptake36.8 ± 11.6[12]
HEK cells expressing asc-1D-serine uptake37[13][14]
Primary Cortical Cultures (rat)D-serine uptake19.7 ± 6.7[12]
Primary Cortical Cultures (rat)D-serine uptake20[13][14][15]
Rat Brain Synaptosomes[3H] D-serine uptake400[11]

Table 1: Inhibitory Potency (IC50) of this compound on asc-1 Transporter Activity.

Experimental Protocols

[³H] D-Serine Uptake Assay in HEK293 Cells Expressing asc-1

This protocol describes the measurement of asc-1 transporter activity by quantifying the uptake of radiolabeled D-serine in a heterologous expression system.

Figure 2: Workflow for [³H] D-Serine Uptake Assay start Start: HEK293 cells expressing asc-1 culture Culture cells in 96-well plates start->culture wash1 Wash cells with HBS buffer culture->wash1 preincubate Pre-incubate with this compound or vehicle wash1->preincubate add_substrate Add [³H] D-serine preincubate->add_substrate incubate Incubate at 25°C add_substrate->incubate stop_reaction Stop reaction with ice-cold HBS incubate->stop_reaction filter Rapid filtration on glass fiber filters stop_reaction->filter scintillation Quantify radioactivity by scintillation counting filter->scintillation end End: Determine IC50 scintillation->end

Figure 2: Workflow for [³H] D-Serine Uptake Assay.

Materials:

  • HEK293 cells stably expressing the human asc-1 transporter

  • 96-well cell culture plates

  • HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 0.34 mM K₂HPO₄, 0.44 mM KH₂PO₄, 0.41 mM MgSO₄, 0.49 mM MgCl₂, 1.07 mM CaCl₂, 5.6 mM D-glucose, and 10 mM HEPES, pH 7.4

  • [³H] D-serine

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Culture: Seed HEK293 cells expressing the asc-1 transporter into 96-well plates and culture until they reach confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with HBS buffer.

  • Pre-incubation: Add HBS buffer containing various concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Initiate the uptake reaction by adding HBS buffer containing a fixed concentration of [³H] D-serine (e.g., 100 nM to 5 µM).

  • Incubation: Incubate the plate at 25°C for a predetermined time (e.g., 10 minutes) to allow for substrate uptake.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis: Quantify the amount of [³H] D-serine taken up by the cells using a scintillation counter. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Electrophysiological Recording of NMDA Receptor-Mediated Currents in Brain Slices

This protocol outlines the procedure for assessing the effect of modulating D-serine availability on NMDA receptor-mediated synaptic currents in acute brain slices.

Figure 3: Workflow for Electrophysiological Recording start Start: Prepare acute hippocampal slices transfer Transfer slice to recording chamber start->transfer patch Obtain whole-cell patch-clamp recording from a CA1 pyramidal neuron transfer->patch isolate_nmda Pharmacologically isolate NMDA receptor currents patch->isolate_nmda baseline Record baseline NMDA EPSCs isolate_nmda->baseline apply_compound Apply this compound baseline->apply_compound record_effect Record NMDA EPSCs in the presence of this compound apply_compound->record_effect washout Washout of this compound record_effect->washout record_recovery Record recovery of NMDA EPSCs washout->record_recovery analyze Analyze changes in EPSC amplitude and kinetics record_recovery->analyze end End: Determine effect on NMDA receptor function analyze->end

Figure 3: Workflow for Electrophysiological Recording of NMDA Receptor Currents.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂

  • Recording chamber for electrophysiology

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Stimulating electrode

  • Pharmacological agents: AMPA receptor antagonist (e.g., CNQX), GABA-A receptor antagonist (e.g., picrotoxin), and this compound

Procedure:

  • Slice Preparation: Prepare acute hippocampal or cortical brain slices (300-400 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

  • Pharmacological Isolation: Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by including an AMPA receptor antagonist and a GABA-A receptor antagonist in the aCSF. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

  • Baseline Recording: Evoke synaptic responses by stimulating afferent fibers with a stimulating electrode and record baseline NMDA receptor-mediated EPSCs.

  • Drug Application: Perfuse the slice with aCSF containing this compound at a desired concentration.

  • Effect Recording: Continue to evoke and record NMDA receptor-mediated EPSCs to observe the effect of this compound on their amplitude and kinetics. An increase in the EPSC amplitude would be consistent with an enhancement of NMDA receptor function due to increased D-serine availability.

  • Washout: Perfuse the slice with drug-free aCSF to wash out this compound and record the recovery of the synaptic response.

  • Data Analysis: Analyze the recorded EPSCs to quantify changes in amplitude, rise time, and decay time constant.

Conclusion and Future Directions

This compound represents a significant tool for investigating the role of the asc-1 transporter in regulating NMDA receptor function. Its high potency and selectivity make it a valuable pharmacological probe for dissecting the contribution of D-serine to synaptic plasticity and neurotransmission. The indirect modulation of NMDA receptors through the inhibition of the asc-1 transporter offers a novel therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

Future research should focus on in vivo studies to validate the efficacy of this compound in relevant animal models of disease. Furthermore, a detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound is necessary for its potential translation into a clinical setting. The development of additional selective asc-1 transporter inhibitors will also be crucial for expanding our understanding of this important regulatory mechanism and for the development of new therapeutics.

References

Investigating the Therapeutic Potential of BMS-466442 in Schizophrenia: A Mechanistic and Preclinical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia remains a complex neuropsychiatric disorder with significant unmet therapeutic needs, particularly concerning cognitive and negative symptoms. The prevailing dopamine (B1211576) hypothesis, while foundational, does not fully encompass the intricate pathophysiology of the illness. Emerging research has highlighted the crucial role of glutamatergic dysregulation, specifically N-methyl-D-aspartate receptor (NMDAR) hypofunction, in contributing to the symptomatology of schizophrenia. This whitepaper explores the theoretical therapeutic potential of BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1), as a novel approach to address NMDAR hypofunction in schizophrenia. While direct preclinical or clinical studies of this compound in schizophrenia are currently absent from published literature, its mechanism of action provides a strong rationale for investigation. This document will detail the role of the asc-1 transporter in modulating synaptic levels of the NMDAR co-agonist D-serine, outline a proposed preclinical experimental workflow to evaluate the efficacy of this compound, and present hypothetical data to illustrate potential therapeutic outcomes.

Introduction: The Glutamatergic Hypothesis and a Novel Target

The glutamatergic hypothesis of schizophrenia posits that diminished function of NMDARs contributes significantly to the cognitive and negative symptoms of the disorder[1]. NMDARs are critical for synaptic plasticity, learning, and memory. Full activation of these receptors requires not only the binding of glutamate (B1630785) but also a co-agonist, primarily glycine (B1666218) or D-serine, to the glycine modulatory site on the GluN1 subunit[1][2].

Synaptic concentrations of D-serine are regulated by the alanine-serine-cysteine transporter-1 (asc-1), also known as SLC7A10[3]. By transporting D-serine, the asc-1 transporter plays a pivotal role in modulating NMDAR activity. Studies have indicated that lowered levels of the asc-1 protein are found in the prefrontal cortex and cerebellum of individuals with schizophrenia, which may be a compensatory response to decreased synaptic D-serine availability[4]. Therefore, inhibiting the asc-1 transporter presents a compelling therapeutic strategy to increase synaptic D-serine, enhance NMDAR function, and potentially ameliorate symptoms of schizophrenia[3].

This compound: A Selective asc-1 Transporter Inhibitor

This compound has been identified as the first known potent and selective small molecule inhibitor of the asc-1 transporter[3]. Its in vitro properties suggest it could serve as a valuable tool to probe the therapeutic potential of asc-1 inhibition.

PropertyValueReference
Target Alanine-Serine-Cysteine Transporter-1 (asc-1/SLC7A10)[3]
Mechanism of Action Selective, non-competitive inhibitor of asc-1 mediated D-serine uptake[3]
In Vitro Potency Nanomolar potency in multiple cellular systems[3]
Therapeutic Hypothesis Inhibition of asc-1 by this compound is hypothesized to increase synaptic D-serine, thereby enhancing NMDAR-mediated neurotransmission.[3]

Signaling Pathway: asc-1 and NMDAR Modulation

The following diagram illustrates the role of the asc-1 transporter at a glutamatergic synapse and the proposed mechanism of action for this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDAR NMDA Receptor Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Activation asc1 asc-1 Transporter Glutamate_synapse->NMDAR Binds D_serine_synapse D-serine D_serine_synapse->NMDAR Co-agonist Binding D_serine_synapse->asc1 Uptake BMS466442 This compound BMS466442->asc1 Inhibits Synaptic Plasticity Synaptic Plasticity Ca2+ Influx->Synaptic Plasticity Promotes

Proposed mechanism of this compound at the glutamatergic synapse.

Experimental Protocols: A Proposed Preclinical Investigation

A thorough preclinical evaluation is necessary to determine the therapeutic potential of this compound in schizophrenia. The following outlines a hypothetical experimental workflow.

Objective: To assess the efficacy of this compound in a rodent model of NMDAR hypofunction, a widely used preclinical paradigm for schizophrenia research.

Animal Model: Rats or mice treated with a non-competitive NMDAR antagonist, such as phencyclidine (PCP) or ketamine, to induce behavioral and neurochemical deficits relevant to schizophrenia.

Experimental Phases:

  • Phase 1: Pharmacokinetic and Target Engagement Studies

    • Methodology: Administer a range of this compound doses to rodents. Collect blood and brain tissue at various time points. Analyze plasma and brain concentrations using LC-MS/MS to determine brain penetration and pharmacokinetic profile. Assess target engagement by measuring D-serine levels in cerebrospinal fluid or brain microdialysates.

  • Phase 2: Behavioral Phenotyping

    • Methodology:

      • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To model sensorimotor gating deficits. Animals are exposed to a loud acoustic stimulus (pulse) with or without a preceding weaker stimulus (prepulse). The percentage of inhibition of the startle response by the prepulse is measured.

      • Social Interaction Test: To assess negative symptom-like behaviors. Two unfamiliar animals are placed in an open field, and the duration of social behaviors (e.g., sniffing, grooming) is recorded.

      • Novel Object Recognition Test: To evaluate cognitive deficits. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

  • Phase 3: Neurochemical and Electrophysiological Analysis

    • Methodology:

      • In Vivo Microdialysis: To measure changes in synaptic levels of D-serine, glutamate, and dopamine in brain regions implicated in schizophrenia (e.g., prefrontal cortex, hippocampus) following this compound administration.

      • Electrophysiology: To record NMDAR-mediated synaptic currents (EPSCs) in brain slices to confirm enhanced NMDAR function.

Experimental_Workflow cluster_behavioral Behavioral Assays start Start pk_pd Phase 1: Pharmacokinetics & Target Engagement start->pk_pd behavioral Phase 2: Behavioral Phenotyping in PCP Model pk_pd->behavioral neurochem Phase 3: Neurochemical & Electrophysiological Analysis behavioral->neurochem ppi Prepulse Inhibition social Social Interaction nor Novel Object Recognition data_analysis Data Analysis & Interpretation neurochem->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Proposed preclinical experimental workflow for this compound.

Hypothetical Data Presentation

The following tables represent hypothetical, yet plausible, data that could be generated from the proposed preclinical studies. These are for illustrative purposes to demonstrate potential therapeutic effects.

Table 1: Hypothetical Effect of this compound on Prepulse Inhibition (PPI) Deficits Induced by PCP

Treatment GroupDose (mg/kg)% PPI (Mean ± SEM)
Vehicle + Saline-65 ± 4.2
Vehicle + PCP-32 ± 3.8
This compound + PCP145 ± 4.1
This compound + PCP358 ± 3.9
This compound + PCP1062 ± 4.5

Table 2: Hypothetical Effect of this compound on Social Interaction Deficits Induced by PCP

Treatment GroupDose (mg/kg)Social Interaction Time (s, Mean ± SEM)
Vehicle + Saline-120 ± 10.5
Vehicle + PCP-55 ± 8.2
This compound + PCP175 ± 9.1
This compound + PCP398 ± 11.3
This compound + PCP10115 ± 10.8

Table 3: Hypothetical Effect of this compound on Cognitive Deficits in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle + Saline-0.45 ± 0.05
Vehicle + PCP-0.05 ± 0.03
This compound + PCP10.20 ± 0.04
This compound + PCP30.35 ± 0.06
This compound + PCP100.42 ± 0.05

Conclusion and Future Directions

This compound, as a selective inhibitor of the asc-1 transporter, represents a novel and mechanistically intriguing candidate for the treatment of schizophrenia. By targeting the glutamatergic system through the modulation of the NMDAR co-agonist D-serine, this compound has the theoretical potential to address the cognitive and negative symptoms that are poorly managed by current antipsychotic medications.

The therapeutic rationale is strong, grounded in the well-established glutamatergic hypofunction hypothesis of schizophrenia. However, it is critical to underscore that the therapeutic potential of this compound in this context remains entirely speculative and requires rigorous preclinical investigation. The experimental workflow proposed herein provides a roadmap for such an evaluation.

Future research should focus on conducting these preclinical studies to determine if the theoretical promise of this compound translates into tangible therapeutic efficacy. Should these studies yield positive results, they would provide a strong foundation for advancing this compound or other asc-1 inhibitors into clinical development for the treatment of schizophrenia.

References

An In-Depth Technical Guide to BMS-466442: A Selective ASC-1 Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine-1 Transporter (asc-1), also known as SLC7A10.[1] As a critical component in the regulation of neurotransmitter levels at the synaptic cleft, the asc-1 transporter's modulation presents a significant area of interest for therapeutic intervention, particularly in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, intended to support ongoing and future research in this field.

Chemical and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its CAS number is 1598424-76-0.[2] The compound's key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1598424-76-0[2]
Molecular Formula C31H30N4O5[2]
Molecular Weight 538.6 g/mol [2]
IUPAC Name N-[[5-methoxy-6-(phenylmethoxy)-1H-indol-2-yl]carbonyl]-1-(phenylmethyl)-L-histidine, methyl ester[2]
Appearance Solid[2]
Purity ≥98% (by HPLC)
Solubility Soluble to 100 mM in DMSO. Sparingly soluble in acetonitrile (B52724) (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[2]
Storage Store at -20°C for long-term stability.

Biological Activity and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of the asc-1 transporter.[1] This transporter is responsible for the sodium-independent exchange of small neutral amino acids, including D-serine, glycine (B1666218), L-alanine, and L-cysteine, across the cell membrane.[3][4] By inhibiting asc-1, this compound effectively blocks the uptake of these amino acids.

The primary mechanism of action of this compound in the central nervous system is the modulation of glutamatergic neurotransmission. D-serine and glycine are essential co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][5] By inhibiting the reuptake of D-serine and glycine from the synaptic cleft, this compound increases their extracellular concentrations, thereby enhancing NMDA receptor activation.[1] This has led to its investigation as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1]

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been characterized in various in vitro systems, demonstrating its high potency and selectivity.

Assay SystemIC50 ValueReference
HEK293 cells expressing human asc-136.8 nM[2]
Rat primary cortical cultures20 nM
Rat brain synaptosomes ([3H] D-serine uptake)400 nM

This compound exhibits over 1000-fold selectivity for asc-1 over other amino acid transporters like LAT-2 and ASCT-2. It is important to note that while being a potent inhibitor, this compound is not a competitive substrate for the asc-1 transporter. It is also reported to be unsuitable for in vivo studies.

Signaling Pathway

The following diagram illustrates the role of the asc-1 transporter at the glutamatergic synapse and the mechanism of action of this compound.

Glutamatergic Synapse and this compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding asc1_transporter asc-1 Transporter D_Serine->asc1_transporter Uptake Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Glycine->asc1_transporter Uptake Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation BMS466442 This compound BMS466442->asc1_transporter Inhibits

Caption: Glutamatergic synapse showing asc-1 transporter modulation by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound and similar compounds. The following sections provide methodologies for key experiments.

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature. However, the synthesis of its analogues has been described, suggesting a likely synthetic route involving the coupling of a substituted indole-2-carboxylic acid with a protected L-histidine methyl ester derivative, followed by deprotection and functional group modifications. Researchers should refer to medicinal chemistry literature for detailed procedures on the synthesis of similar indole- and histidine-containing compounds.

In Vitro D-Serine Uptake Assay in HEK293 Cells

This protocol is a representative method for assessing the inhibitory activity of this compound on the asc-1 transporter expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • For transient transfection, seed cells in 24-well plates and transfect with a plasmid encoding human asc-1 (SLC7A10) using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow 24-48 hours for protein expression.

2. Uptake Assay:

  • On the day of the assay, wash the cells twice with pre-warmed Krebs-Henseleit buffer (KHB) (in mM: 124 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 10 D-glucose, pH 7.4).

  • Pre-incubate the cells for 10-15 minutes at 37°C with KHB containing various concentrations of this compound or vehicle (DMSO).

  • Initiate the uptake by adding KHB containing a fixed concentration of [3H]D-serine (e.g., 100 nM) and the corresponding concentration of this compound.

  • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KHB.

3. Measurement and Data Analysis:

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Calculate the IC50 value by plotting the percentage of inhibition of [3H]D-serine uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing inhibitors of the asc-1 transporter.

Experimental Workflow for asc-1 Inhibitor Characterization cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Analogues stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep uptake_assay [3H]D-Serine Uptake Assay stock_prep->uptake_assay cell_culture HEK293 Cell Culture & Transfection with asc-1 cell_culture->uptake_assay ic50_determination IC50 Value Determination uptake_assay->ic50_determination selectivity_assays Counter-screening against other transporters (e.g., LAT-2, ASCT-2) ic50_determination->selectivity_assays data_analysis Dose-Response Curve Fitting ic50_determination->data_analysis selectivity_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: A typical experimental workflow for characterizing asc-1 transporter inhibitors.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the asc-1 transporter. Its high potency and selectivity make it an excellent probe for studying the modulation of the glutamatergic system. This technical guide provides core information to aid researchers in designing and executing experiments with this compound, with the ultimate goal of advancing our understanding of neurological and psychiatric disorders and developing novel therapeutic strategies.

References

Understanding the Structure-Activity Relationship of BMS-466442 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective inhibitor of the Alanine-Serine-Cysteine-1 (ASC-1) transporter, also known as Solute Carrier Family 7 Member 10 (SLC7A10).[1][2][3][4][5][6] The ASC-1 transporter plays a crucial role in regulating the synaptic availability of D-serine and glycine (B1666218), which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[2][3][7] By modulating the levels of these amino acids, ASC-1 influences glutamatergic neurotransmission and synaptic plasticity.[7][8] Inhibition of ASC-1 by this compound and its analogues presents a promising therapeutic strategy for neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.[2][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound analogues, detailed experimental protocols for their characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The exploration of the structure-activity relationship of this compound analogues has been a key focus of research to optimize potency and selectivity.[1][9] A comprehensive SAR study involves the systematic modification of the core structure of this compound and the evaluation of the resulting analogues' inhibitory activity against the ASC-1 transporter. The data is typically presented in a tabular format to facilitate direct comparison of the chemical modifications with the biological activity, most commonly expressed as the half-maximal inhibitory concentration (IC50).

While the specific proprietary data for a full library of this compound analogues is not publicly available, Table 1 below serves as a template illustrating how such data would be presented. It includes the parent compound, this compound, as a reference.

Compound IDStructureR1R2R3IC50 (nM) vs. hASC-1
This compound [Structure of this compound]HO-benzylH37
Analogue 1[Modified Structure]CH3O-benzylH
Analogue 2[Modified Structure]HOHH
Analogue 3[Modified Structure]HO-benzylF

Table 1: Exemplar Structure-Activity Relationship Data for this compound Analogues. This table demonstrates how modifications to different parts of the this compound scaffold (denoted as R1, R2, R3) would be correlated with their inhibitory potency (IC50) against the human ASC-1 transporter.

Summary of this compound Potency Data:

Assay SystemSpeciesSubstrateIC50 (nM)Reference(s)
HEK293 cells expressing ASC-1HumanD-serine37
Rat primary cortical culturesRatD-serine20

Table 2: Reported in vitro potency of this compound in different assay systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogues.

Cell Culture and Transfection of HEK293 Cells

This protocol describes the culture of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection to express the human ASC-1 transporter.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA encoding human ASC-1 (SLC7A10)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 80-90% confluency.[10]

  • Transfection:

    • The day before transfection, seed the HEK293 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.[11]

    • On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the medium with fresh, complete culture medium.

    • Allow 24-48 hours for gene expression before performing uptake assays.[11]

Primary Cortical Neuron Culture

This protocol outlines the isolation and culture of primary cortical neurons from embryonic rodents, which endogenously express the ASC-1 transporter.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 17-18)

  • Hanks' Balanced Salt Solution (HBSS)

  • Papain or Trypsin for digestion

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • DNase I

Procedure:

  • Plate Coating:

    • Coat culture vessels with Poly-D-lysine or Poly-L-lysine solution overnight at 37°C.[12]

    • Wash the vessels extensively with sterile water and allow them to dry before use.[13]

  • Dissection and Dissociation:

    • Dissect the cortices from embryonic brains in ice-cold HBSS.[14]

    • Mince the tissue and incubate with a digestion enzyme (e.g., papain or trypsin) at 37°C.[15][16]

    • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[16]

  • Plating and Maintenance:

    • Count the viable cells using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons on the coated vessels in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[15]

    • Incubate at 37°C in a 5% CO2 humidified incubator.

    • Perform half-media changes every 3-4 days.[16]

Radiolabeled Amino Acid Uptake Assay

This assay quantifies the inhibitory effect of this compound analogues on ASC-1 transporter activity by measuring the uptake of a radiolabeled substrate, such as [3H]D-serine.

Materials:

  • ASC-1 expressing HEK293 cells or primary cortical neurons cultured in 96-well plates.

  • [3H]D-serine

  • Uptake buffer (e.g., Krebs-Ringers-HEPES buffer)

  • This compound or analogue compounds at various concentrations.

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Preparation:

    • Wash the cultured cells twice with pre-warmed uptake buffer.[17]

  • Inhibition:

    • Add the uptake buffer containing the desired concentrations of the test compound (e.g., this compound analogues) to the cells.

    • Incubate for a pre-determined time at room temperature or 37°C.

  • Uptake Initiation:

    • Add the uptake buffer containing [3H]D-serine (at a concentration near its Km for the transporter) to initiate the uptake.

    • Incubate for a specific time, ensuring the uptake is in the linear range.[18]

  • Uptake Termination:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.[17]

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving ASC-1 and a typical experimental workflow for evaluating ASC-1 inhibitors.

ASC1_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ASC1_pre ASC-1 Transporter DSerine_cleft D-Serine ASC1_pre->DSerine_cleft Glycine_cleft Glycine ASC1_pre->Glycine_cleft DSerine_pre D-Serine DSerine_pre->ASC1_pre Efflux Glycine_pre Glycine Glycine_pre->ASC1_pre Efflux NMDA_R NMDA Receptor DSerine_cleft->NMDA_R Co-agonist Binding Glycine_cleft->NMDA_R Co-agonist Binding Glutamate_cleft Glutamate Glutamate_cleft->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., LTP, Plasticity) Ca_ion->Downstream Activates BMS466442 This compound BMS466442->ASC1_pre Inhibition

Caption: ASC-1 mediated modulation of NMDA receptor signaling and its inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Model Preparation cluster_assay Inhibitor Assay cluster_analysis Data Analysis culture_hek Culture HEK293 Cells transfect Transfect with hASC-1 culture_hek->transfect add_compounds Add this compound Analogues transfect->add_compounds culture_neurons Culture Primary Neurons culture_neurons->add_compounds add_radioligand Initiate Uptake with [³H]D-Serine add_compounds->add_radioligand terminate_wash Terminate Uptake & Wash add_radioligand->terminate_wash measure Measure Radioactivity terminate_wash->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC₅₀ Values calc_inhibition->calc_ic50 sar_analysis Structure-Activity Relationship Analysis calc_ic50->sar_analysis

Caption: Experimental workflow for evaluating the inhibitory activity of this compound analogues.

References

The Asc-1 Transporter Inhibitor BMS-466442: A Technical Guide to its Effects on Glycine and D-Serine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective, non-substrate inhibitor of the Alanine-Serine-Cysteine-1 (asc-1) transporter, also known as Solute Carrier Family 7 Member 10 (SLC7A10). The asc-1 transporter plays a critical role in the regulation of synaptic concentrations of the N-methyl-D-aspartate (NMDA) receptor co-agonists, D-serine and glycine (B1666218). By inhibiting asc-1, this compound modulates the availability of these crucial neuromodulators, making it a valuable tool for studying NMDA receptor function and a potential therapeutic agent for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides an in-depth overview of the effects of this compound on glycine and D-serine levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Mechanism of Action

This compound exerts its effects by binding to the asc-1 transporter and inhibiting its function. The asc-1 transporter is a sodium-independent antiporter responsible for the uptake and release of small neutral amino acids, including D-serine, glycine, L-alanine, and L-cysteine. In the central nervous system, asc-1 is predominantly expressed on neurons and is a key regulator of the intracellular and extracellular balance of D-serine and glycine. Inhibition of asc-1 by this compound is expected to block the uptake of these amino acids into neurons, thereby increasing their extracellular concentrations in the synaptic cleft and surrounding areas. This, in turn, can enhance NMDA receptor activation.

dot

D_Serine_Uptake_Assay_Workflow A Prepare Primary Cortical Cultures B Pre-incubate with this compound A->B C Initiate Uptake with [3H]D-Serine B->C D Terminate Uptake and Wash Cells C->D E Lyse Cells and Measure Radioactivity D->E F Data Analysis (IC50 determination) E->F NMDA_Receptor_Modulation_Pathway BMS This compound asc1 asc-1 Transporter BMS->asc1 Inhibits Uptake Decreased Glycine & D-Serine Uptake asc1->Uptake Leads to Extracellular Increased Extracellular Glycine & D-Serine Uptake->Extracellular NMDAR NMDA Receptor Extracellular->NMDAR Co-agonism Activation Enhanced NMDA Receptor Activation NMDAR->Activation Synaptic Modulation of Synaptic Plasticity Activation->Synaptic

The Discovery and Development of BMS-466442: A Selective ASC-1 Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-466442 is a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), a neuronal amino acid transporter. Developed by Bristol Myers Squibb, this compound has been a valuable research tool for elucidating the role of ASC-1 in neurotransmission and its potential as a therapeutic target for neurological disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data related to this compound.

Introduction: The ASC-1 Transporter and its Therapeutic Potential

The Alanine-Serine-Cysteine Transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter predominantly expressed in neurons. It plays a crucial role in regulating the synaptic concentrations of several key amino acids, including D-serine, glycine (B1666218), L-alanine, and L-cysteine. D-serine and glycine are essential co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission and synaptic plasticity.

Dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDA receptor function contributes to the cognitive and negative symptoms of the disorder. By inhibiting ASC-1-mediated uptake of D-serine and glycine from the synaptic cleft, it is hypothesized that their extracellular concentrations would increase, thereby enhancing NMDA receptor activation and potentially ameliorating the symptoms of schizophrenia. This rationale formed the basis for the discovery and development of selective ASC-1 inhibitors like this compound.[1]

Discovery and Development History

Subsequent research, notably a 2019 paper by Torrecillas, I.R., et al., further explored the structure-activity relationship (SAR) of this compound and its analogs, providing insights into its binding mode within the transporter. Despite its utility as a research tool, there is no publicly available information to suggest that this compound has progressed into clinical trials. Some sources indicate that the compound may be unsuitable for in vivo studies, which could have limited its clinical development.[2] However, other studies have reported its use in animal models.[3] This discrepancy in the literature highlights the complexities of translating preclinical findings.

Mechanism of Action

This compound acts as a potent and selective competitive inhibitor of the ASC-1 transporter.[4] By binding to the transporter, it blocks the uptake of small neutral amino acids, most notably D-serine and glycine, from the extracellular space into neurons. This inhibition leads to an elevation of these amino acids in the synaptic cleft. The increased availability of D-serine and glycine enhances their binding to the co-agonist site of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.

dot

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ASC-1 ASC-1 D-Serine/Glycine_out D-Serine / Glycine (Extracellular) D-Serine/Glycine_out->ASC-1 Uptake (blocked) NMDA Receptor NMDA Receptor D-Serine/Glycine_out->NMDA Receptor Binds to co-agonist site This compound This compound This compound->ASC-1 Inhibits Increased\nActivation Increased NMDA Receptor Activation NMDA Receptor->Increased\nActivation Leads to

Mechanism of action of this compound on the ASC-1 transporter.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: Inhibitory Potency (IC50) of this compound

Assay SystemSubstrateIC50 (nM)Reference
HEK293 cells expressing human ASC-1[3H]D-Serine11[5]
Rat brain synaptosomes[3H]D-Serine400[5]
Human ASC-1 expressing cellsD-Serine36.8 ± 11.6[5]
Rat primary cortical culturesD-Serine19.7 ± 6.7[5]
HEK cells expressing ASC-1Not specified37[2]
Rat primary cortical culturesNot specified20[2]

Table 2: Selectivity of this compound

TransporterInhibitionReference
Over 40 other transportersIC50s > 10 µM[3]
LAT-2 and ASCT-2>1000-fold selectivity for ASC-1[2]

Experimental Protocols

[3H]D-Serine Uptake Assay in HEK293 Cells

This protocol is based on the methods described in the initial characterization of this compound.

Objective: To determine the inhibitory potency of this compound on ASC-1 mediated D-serine uptake.

Materials:

  • HEK293 cells stably expressing human ASC-1.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • [3H]D-Serine (radiolabeled substrate).

  • This compound (test compound).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hASC-1 cells to confluency in appropriate cell culture plates.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Pre-incubation: Add assay buffer containing various concentrations of this compound to the cells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [3H]D-Serine.

  • Incubation: Incubate the cells for a defined period (e.g., 10 minutes) at room temperature to allow for substrate uptake.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]D-Serine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

dot

Experimental_Workflow_Uptake_Assay A Culture HEK293-hASC-1 cells B Wash cells with assay buffer A->B C Pre-incubate with this compound B->C D Initiate uptake with [3H]D-Serine C->D E Incubate for uptake D->E F Terminate uptake and wash E->F G Lyse cells F->G H Measure radioactivity G->H I Calculate IC50 H->I

Workflow for the [3H]D-Serine uptake assay.
Synthesis of this compound

While a detailed, step-by-step synthesis protocol from Bristol Myers Squibb is not publicly available, the 2019 paper by Torrecillas et al. describes the synthesis of this compound analogs, which provides a likely synthetic route. The synthesis would generally involve the coupling of a substituted indole-2-carboxylic acid with a protected L-histidine methyl ester derivative, followed by deprotection. The key steps would be:

  • Synthesis of the Indole (B1671886) Core: Preparation of the 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid.

  • Preparation of the Histidine Moiety: Synthesis of methyl (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-aminopropanoate.

  • Peptide Coupling: Amide bond formation between the indole carboxylic acid and the histidine amino ester using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/HOBt).

  • Purification: Purification of the final product by chromatography (e.g., HPLC).

Conclusion

This compound has been instrumental as a selective inhibitor for studying the physiological and pathological roles of the ASC-1 transporter. Its discovery provided a valuable pharmacological tool to investigate the glutamate (B1630785) hypothesis of schizophrenia and the broader implications of ASC-1 in regulating synaptic function. While its own path to clinical application appears to have stalled, the knowledge gained from research involving this compound continues to inform the development of new therapeutic strategies targeting the ASC-1 transporter and the glutamatergic system for the treatment of schizophrenia and other neurological disorders. Further research is warranted to fully elucidate its in vivo properties and potential therapeutic utility.

References

In Vitro Characterization of BMS-466442: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), also known as SLC7A10.[1][2][3] ASC-1 is a neutral amino acid transporter responsible for the reuptake of D-serine and glycine (B1666218) in the central nervous system. By inhibiting ASC-1, this compound increases the synaptic concentrations of these amino acids, which act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity makes this compound a compound of interest for potential therapeutic applications in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity, and the experimental protocols used for its evaluation.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against the ASC-1 transporter has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency.

SystemAssayIC50 (nM)Reference
HEK293 cells expressing ASC-1[³H] D-serine uptake36.8[1]
HEK293 cells expressing ASC-1[³H] D-serine uptake37[4]
Rat primary cortical cultures[³H] D-serine uptake19.7[1]
Rat primary cortical cultures[³H] D-serine uptake20[4]

This compound exhibits high selectivity for the ASC-1 transporter over other related amino acid transporters, highlighting its specific mechanism of action.

TransporterSelectivity FoldReference
LAT-2>1000[4]
ASCT-2>1000[4]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor at the orthosteric site of the ASC-1 transporter. This binding prevents the conformational changes in the transporter's transmembrane helices that are necessary for substrate transport. The resulting inhibition of D-serine and glycine reuptake from the synaptic cleft leads to their increased extracellular accumulation. These amino acids then act as co-agonists at the glycine-binding site of the NMDA receptor, enhancing its activation by glutamate.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ASC-1 ASC-1 D-Serine D-Serine ASC-1->D-Serine Reuptake Glycine Glycine ASC-1->Glycine Reuptake NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist Glycine->NMDA_Receptor Co-agonist Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling Activates This compound This compound This compound->ASC-1 Inhibits

This compound inhibits ASC-1, increasing synaptic D-serine/glycine and enhancing NMDA receptor signaling.

Experimental Protocols

[³H] D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1

This protocol details the measurement of ASC-1 mediated D-serine uptake in a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, seed cells into 24-well plates coated with poly-D-lysine.

  • Transfect cells with plasmids encoding human ASC-1 and its ancillary subunit 4F2hc (SLC3A2) using a suitable transfection reagent. Assays are typically performed 36-48 hours post-transfection.[5]

2. Uptake Assay:

  • On the day of the assay, wash the cells two to three times with HEPES-buffered saline (HBSS: 137 mM NaCl, 5.4 mM KCl, 0.44 mM KH₂PO₄, 0.41 mM MgSO₄, 0.49 mM MgCl₂, 1 mM CaCl₂, 5.6 mM D-glucose, 4.2 mM NaHCO₃, 0.34 mM Na₂HPO₄, 1 mM pyruvate, and 10 mM HEPES, pH 7.4) at room temperature.[5]

  • Pre-incubate the cells for 30 minutes with varying concentrations of this compound or vehicle control in HBSS.

  • Initiate the uptake by adding HBSS containing a final concentration of 100 nM [³H] D-serine.[6]

  • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature with gentle agitation.

  • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HEK293 cells in 24-well plates B Transfect cells with ASC-1 and 4F2hc plasmids A->B C Culture for 36-48 hours B->C D Wash cells with HBSS E Pre-incubate with this compound or vehicle D->E F Add [³H] D-serine to initiate uptake E->F G Incubate (10-30 min) F->G H Stop uptake by washing with ice-cold PBS G->H I Lyse cells J Measure radioactivity via scintillation counting I->J K Calculate % inhibition and determine IC50 J->K

Workflow for determining the IC50 of this compound in HEK293 cells expressing ASC-1.

Conclusion

This compound is a highly potent and selective inhibitor of the ASC-1 transporter. Its ability to modulate the NMDA receptor co-agonists D-serine and glycine provides a targeted mechanism for potentially treating central nervous system disorders characterized by NMDA receptor hypofunction. The in vitro assays described in this guide are fundamental for characterizing the pharmacological profile of this compound and similar compounds, providing essential data for further drug development efforts.

References

Methodological & Application

Application Notes and Protocols for BMS-466442 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-466442 is a potent and selective experimental drug that functions as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10)[1][2]. ASC-1 is a sodium-independent transporter responsible for the uptake of small neutral amino acids, including D-serine, glycine (B1666218), and L-alanine[3][4][5]. By competitively binding to the orthosteric site of ASC-1, this compound blocks the transport of these amino acids across the cell membrane[3][6]. This inhibition leads to an increase in the extracellular concentrations of D-serine and glycine, which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor[7]. Consequently, this compound can indirectly enhance NMDA receptor activation, a mechanism being explored for its therapeutic potential in conditions like schizophrenia, where NMDA receptor hypofunction is implicated[1][7].

Data Presentation

Quantitative Data Summary for this compound
ParameterCell Line/SystemValueReference
IC50 Human ASC-1 expressing cells36.8 ± 11.6 nM[8]
IC50 Rat primary cortical cultures19.7 ± 6.7 nM[2]
IC50 Rat brain synaptosomes ([3H]D-serine uptake)400 nM[8]
IC50 HEK cells expressing ASC-137 nM[9]
Selectivity Over LAT-2 and ASCT-2>1000-fold[9]

Signaling Pathway

The primary mechanism of action of this compound involves the modulation of NMDA receptor signaling through the inhibition of the ASC-1 transporter.

BMS466442_Signaling_Pathway cluster_intracellular Intracellular Space D-Serine_ext D-Serine ASC-1 ASC-1 Transporter (SLC7A10) D-Serine_ext->ASC-1 Uptake NMDA_Receptor NMDA Receptor D-Serine_ext->NMDA_Receptor Co-agonist Binding Glycine_ext Glycine Glycine_ext->ASC-1 Uptake Glycine_ext->NMDA_Receptor Co-agonist Binding This compound This compound This compound->ASC-1 Inhibits D-Serine_int D-Serine ASC-1->D-Serine_int Glycine_int Glycine ASC-1->Glycine_int Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activates Downstream_Signaling Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_ion->Downstream_Signaling

Caption: this compound inhibits the ASC-1 transporter, increasing extracellular D-serine and glycine, enhancing NMDA receptor activation.

Experimental Protocols

Protocol: D-Serine Uptake Inhibition Assay in Cultured Cells

This protocol details the methodology to assess the inhibitory effect of this compound on D-serine uptake in a cell-based assay. The protocol is adaptable for various cell lines, including HEK293 cells stably expressing ASC-1 or neuronal cell lines like SH-SY5Y.

Materials:

  • This compound

  • HEK293 cells expressing ASC-1 (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • HBS (HEPES-Buffered Saline): 137 mM NaCl, 5.4 mM KCl, 0.34 mM K2HPO4, 0.44 mM KH2PO4, 0.41 mM MgSO4, 0.49 mM MgCl2, 1.07 mM CaCl2, 5.6 mM D-glucose, 10 mM HEPES, pH 7.4.

  • [3H]D-serine (radiolabeled D-serine)

  • Scintillation cocktail

  • Cell lysis buffer (e.g., 0.1 M NaOH or water)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed HEK293-ASC-1 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in HBS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • D-Serine Uptake Assay:

    • Wash the cells twice with pre-warmed HBS.

    • Pre-incubate the cells with the various concentrations of this compound (or vehicle control) in HBS for 10-30 minutes at 25°C or 37°C.

    • Initiate the uptake reaction by adding HBS containing a fixed concentration of [3H]D-serine (e.g., 100 nM to 5 µM) to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 25°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.

    • Terminate the uptake by rapidly washing the cells four times with ice-cold HBS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 10 minutes.

  • Measurement of Radioactivity:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known ASC-1 substrate or inhibitor) from the total uptake.

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the key steps in the D-serine uptake inhibition assay.

D_Serine_Uptake_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation Incubate cells to 80-90% confluency cell_seeding->incubation prepare_compounds Prepare this compound serial dilutions incubation->prepare_compounds wash_cells1 Wash cells with pre-warmed HBS prepare_compounds->wash_cells1 pre_incubation Pre-incubate with This compound or vehicle wash_cells1->pre_incubation add_radiolabel Add [3H]D-serine to initiate uptake pre_incubation->add_radiolabel incubation_uptake Incubate for a defined time add_radiolabel->incubation_uptake terminate_uptake Terminate uptake by washing with ice-cold HBS incubation_uptake->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis measure_radioactivity Measure radioactivity (Scintillation Counting) cell_lysis->measure_radioactivity data_analysis Analyze data and calculate IC50 measure_radioactivity->data_analysis end End data_analysis->end

References

BMS-466442 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine-1 Transporter (asc-1), also known as SLC7A10.[1] By inhibiting asc-1, this compound modulates the levels of D-serine and glycine (B1666218), which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[1][2] This activity makes this compound a valuable research tool for studying the role of the asc-1 transporter and NMDA receptor signaling in various physiological and pathological processes, including schizophrenia.[1] These application notes provide essential information on the solubility of this compound in various solvents and a detailed protocol for determining its kinetic solubility.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of the available solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Max Conc. (mM)Solubility Description
DMSO538.653.86100Soluble[3]
Acetonitrile538.60.1 - 1Not SpecifiedSlightly Soluble
Co-solvent Mixture*538.6≥ 2.5≥ 4.64Soluble

*As described for in vivo studies: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the asc-1 transporter, which is involved in the transport of neutral amino acids, including D-serine and glycine. These amino acids are essential co-agonists for the activation of NMDA receptors, which are critical for synaptic plasticity and neurotransmission. The inhibition of asc-1 by this compound leads to a modulation of NMDA receptor activity.

BMS466442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space D-Serine_ext D-Serine NMDA_R NMDA Receptor D-Serine_ext->NMDA_R Co-agonist Glycine_ext Glycine Glycine_ext->NMDA_R Co-agonist Other_AA Other Neutral Amino Acids asc-1 asc-1 Transporter (SLC7A10) Other_AA->asc-1 Influx D-Serine_int D-Serine asc-1->D-Serine_int Efflux Glycine_int Glycine asc-1->Glycine_int Efflux Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_ion->Synaptic_Plasticity Leads to This compound This compound This compound->asc-1 Inhibits

This compound inhibits the asc-1 transporter, modulating NMDA receptor signaling.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound by Nephelometry

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous medium. Nephelometry measures the light scattered by undissolved particles to determine the point of precipitation.[4][5][6][7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom microplates

  • Calibrated single and multichannel pipettes

  • Nephelometer plate reader

  • Plate shaker

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 5.39 mg).

    • Dissolve the compound in a calculated volume of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM from 1 mL DMSO).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of Serial Dilutions:

    • In a microplate, perform serial dilutions of the this compound DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer:

    • Add a small, fixed volume of each DMSO concentration (from step 2) to the wells of a new microplate.

    • Rapidly add a larger, fixed volume of PBS to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%). For example, add 2 µL of the DMSO stock dilutions to 198 µL of PBS.

  • Incubation and Measurement:

    • Immediately after adding the PBS, mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 2 minutes).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours) to allow for precipitation to equilibrate.

    • Measure the light scattering in each well using a nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal (light scattering) against the compound concentration.

    • The concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility limit.

    • It is recommended to include positive (a known insoluble compound) and negative (a known soluble compound) controls for assay validation.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare high-concentration This compound stock in 100% DMSO B Perform serial dilutions of stock solution in 100% DMSO A->B C Add DMSO dilutions to microplate B->C D Rapidly add aqueous buffer (e.g., PBS) C->D E Mix and incubate D->E F Measure light scattering (Nephelometry) E->F G Plot signal vs. concentration F->G H Determine solubility limit G->H

Workflow for determining the kinetic solubility of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the recommended storage and stability of BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-1). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research applications.

Overview of this compound

This compound is a small molecule inhibitor of the asc-1 transporter, with IC50 values in the nanomolar range.[1][2] It selectively blocks the uptake of amino acids such as alanine, serine, and cysteine.[3] This inhibition leads to an indirect increase in the activation of the NMDA receptor by elevating extracellular levels of D-serine and glycine, which are endogenous co-agonists of the receptor.[4] Consequently, this compound is a valuable tool for research in areas such as schizophrenia.[1][4]

Recommended Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions and stability data from various suppliers.

Storage ConditionFormDurationSource(s)
-20°CSolid≥ 4 yearsCayman Chemical[5]
-20°CSolidNot specifiedR&D Systems, Tocris Bioscience[2]
-20°CStock Solution1 monthMedChemExpress[1]
-80°CStock Solution6 monthsMedChemExpress[1]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] Shipping conditions for the solid compound are typically at room temperature for domestic shipments but may vary for international destinations.[5]

Experimental Protocols: Preparation of Stock Solutions

Consistent and accurate experimental results depend on the correct preparation of stock solutions. This compound is soluble in organic solvents like DMSO.

3.1. Materials

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • (20% SBE-β-CD in Saline)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

3.2. Protocol 1: DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution in DMSO.

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile container.

  • Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution, add the appropriate volume of DMSO.[2]

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

3.3. Protocol 2: Formulation for In Vivo Studies (Example 1)

This protocol provides an example of how to prepare a working solution suitable for in vivo experiments.[1]

  • Start with a pre-made high-concentration stock solution of this compound in DMSO.

  • In a sterile tube, add the solvents in the following order to create the final formulation:

    • 10% DMSO (containing the required amount of this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly between the addition of each solvent to ensure it remains clear.

  • This protocol aims for a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

3.4. Protocol 3: Formulation for In Vivo Studies (Example 2)

This protocol is an alternative for preparing a working solution for in vivo use.[1]

  • Begin with a high-concentration stock solution of this compound in DMSO.

  • Prepare the final solution by adding the solvents in the following sequence:

    • 10% DMSO (containing the required amount of this compound)

    • 90% (20% SBE-β-CD in Saline)

  • Ensure the solution is well-mixed after each addition.

  • This method also yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • This working solution should be prepared fresh before use.[1]

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the asc-1 transporter, which is responsible for the transport of small neutral amino acids. The diagram below illustrates the signaling pathway affected by this compound.

BMS466442_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space DSerine_out D-Serine NMDA_receptor NMDA Receptor DSerine_out->NMDA_receptor Co-agonist asc1 asc-1 Transporter DSerine_out->asc1 Uptake Glycine_out Glycine Glycine_out->NMDA_receptor Glycine_out->asc1 DSerine_in D-Serine asc1->DSerine_in Glycine_in Glycine asc1->Glycine_in BMS466442 This compound BMS466442->asc1 Inhibition

Caption: Mechanism of this compound action on the asc-1 transporter.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, general laboratory safety precautions should be followed when handling this and any other chemical compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area. For detailed safety information, it is advisable to consult the SDS provided by the specific vendor from whom the compound was purchased.

References

Application Notes: Determination of BMS-466442 IC50 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-466442 is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), a membrane transporter encoded by the SLC7A10 gene.[1][2][3][4][5] ASC-1 facilitates the transport of small neutral amino acids, including D-serine, glycine, alanine, and cysteine, across the cell membrane. In the central nervous system, ASC-1 plays a crucial role in regulating the levels of NMDA receptor co-agonists D-serine and glycine, thereby modulating glutamatergic neurotransmission.[1] this compound has been investigated as a potential therapeutic agent for conditions such as schizophrenia.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in Human Embryonic Kidney 293 (HEK293) cells engineered to express the ASC-1 transporter.

Mechanism of Action

This compound functions as a competitive inhibitor of the ASC-1 transporter.[6] It binds to the orthosteric site of the transporter, thereby blocking the uptake of its natural amino acid substrates.[6] By inhibiting ASC-1, this compound reduces the intracellular concentration of D-serine and glycine, which can indirectly modulate the activity of NMDA receptors.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in HEK293 cells expressing the ASC-1 transporter.

Cell LineTransporterReported IC50 (nM)Reference
HEK293Human ASC-136.8[3][5]
HEK293Human ASC-136.8 ± 11.6[2]
HEK293Human ASC-137[4]

Experimental Protocols

Objective: To determine the IC50 of this compound for the inhibition of ASC-1 transporter activity in HEK293 cells. The most common method is a radiolabeled substrate uptake assay.

1. Cell Culture and Plating:

  • Cell Line: HEK293 cells stably expressing human ASC-1 (SLC7A10). A parental HEK293 cell line not expressing the transporter should be used as a negative control.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain transporter expression.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Count the cells and determine viability using a hemocytometer or automated cell counter.

    • Seed the HEK293-ASC-1 cells into a 96-well microplate at a density of 40,000–60,000 cells per well.

    • Incubate for 24-48 hours to allow for cell attachment and formation of a confluent monolayer.

2. Compound Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a range of concentrations (e.g., from 1 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (<0.5%) across all wells to avoid solvent effects.

3. Radiolabeled Substrate Uptake Assay:

  • Assay Buffer: HBSS or another appropriate physiological salt solution.

  • Radiolabeled Substrate: [3H]-D-Serine is a commonly used substrate for ASC-1.

  • Assay Procedure:

    • Aspirate the culture medium from the 96-well plate.

    • Wash the cell monolayer gently with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the various concentrations of this compound (prepared in assay buffer) to the wells. Include wells with vehicle (assay buffer with DMSO) for control (100% activity) and wells with a high concentration of a known inhibitor for background measurement.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Prepare the substrate solution by mixing [3H]-D-Serine with unlabeled D-serine in the assay buffer to achieve the desired final concentration and specific activity.

    • Initiate the uptake by adding 50 µL of the [3H]-D-Serine solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for substrate uptake. This time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the background counts (from wells with a high concentration of inhibitor) from all other measurements.

  • Normalize the data by expressing the remaining counts as a percentage of the vehicle control (100% uptake).

  • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

G cluster_0 Extracellular Space cluster_1 cluster_2 Intracellular Space Ala Alanine ASC1 ASC-1 Transporter (SLC7A10) Ala->ASC1 Ser D-Serine Ser->ASC1 Gly Glycine Gly->ASC1 BMS This compound BMS->ASC1 Inhibition Ala_in Alanine ASC1->Ala_in Ser_in D-Serine ASC1->Ser_in Gly_in Glycine ASC1->Gly_in

Caption: this compound signaling pathway.

G A Seed HEK293-ASC-1 Cells in 96-well Plate B Incubate for 24-48h A->B C Wash Cells with Assay Buffer B->C D Add this compound Serial Dilutions C->D E Pre-incubate for 10-15 min D->E F Add [3H]-D-Serine Substrate E->F G Incubate for 10-20 min F->G H Terminate Uptake & Wash Cells G->H I Lyse Cells H->I J Measure Radioactivity (Scintillation Counting) I->J K Data Analysis: Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for BMS-466442 in Primary Cortical Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), in primary cortical neuron culture experiments. The methodologies outlined below are designed to facilitate the investigation of ASC-1's role in neuronal function and to assess the therapeutic potential of its inhibition.

Introduction

This compound is an experimental compound that selectively inhibits the ASC-1 transporter (also known as SLC7A10).[1][2] ASC-1 is a crucial transporter of neutral amino acids, including D-serine (B559539) and glycine (B1666218), which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor. By inhibiting ASC-1, this compound indirectly modulates NMDA receptor activity, making it a valuable tool for studying synaptic plasticity, neuronal excitability, and its potential as a therapeutic agent for conditions like schizophrenia.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor at the orthosteric site of the ASC-1 transporter.[3] This inhibition blocks the uptake of neutral amino acids such as D-serine and glycine into neurons. The reduced clearance of these amino acids from the synaptic cleft leads to their increased availability to bind to the co-agonist site of NMDA receptors, thereby potentiating NMDA receptor-mediated signaling.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers are encouraged to determine dose-response curves for their specific experimental paradigms.

ParameterValueCell Type/SystemReference
IC50 (ASC-1 Inhibition) 11 nM-[2]
IC50 ([3H] D-serine uptake) 400 nMRat brain synaptosomes[2]
IC50 (asc-1 activity) 36.8 ± 11.6 nMHuman ASC-1 expressing cells[2][4]
IC50 (asc-1 activity) 19.7 ± 6.7 nMPrimary cultures[4]
IC50 (asc-1 inhibition) 20 nMRat primary cortical cultures[5]
IC50 (asc-1 inhibition) 37 nMHEK cells expressing asc-1[5]
Selectivity >1000-foldOver LAT-2 and ASCT-2[5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

BMS466442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Serine_Glycine_ext D-Serine / Glycine ASC1 ASC-1 Transporter D-Serine_Glycine_ext->ASC1 Uptake NMDAR NMDA Receptor D-Serine_Glycine_ext->NMDAR Co-agonist Binding D-Serine_Glycine_int D-Serine / Glycine ASC1->D-Serine_Glycine_int Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., CREB phosphorylation, Synaptic Plasticity) Ca_ion->Downstream BMS466442 This compound BMS466442->ASC1 Inhibition

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the preparation of primary cortical neurons from embryonic rodents, a common model for neurobiological studies.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5)

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture reagents and equipment

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryonic cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 1 x 105 cells/cm2).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this feeding every 3-4 days.

  • Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Treatment of Primary Cortical Neurons with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary cortical neuron cultures (DIV 7-14)

  • Pre-warmed culture medium

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific assay.

  • Remove half of the culture medium from each well.

  • Add the this compound working solution to the wells. For vehicle controls, add an equivalent volume of medium containing the same final concentration of DMSO.

  • Incubate the cultures for the desired treatment duration, which may range from minutes for acute signaling studies to days for chronic viability or synaptogenesis assays.

Protocol 3: Assessment of Neuronal Viability

This protocol outlines the use of the Lactate Dehydrogenase (LDH) assay to quantify cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Following treatment with this compound, collect the culture supernatant.

  • Lyse the remaining cells with the lysis buffer provided in the kit to determine the maximum LDH release.

  • Follow the manufacturer's instructions to measure LDH activity in the supernatant and the cell lysate.

  • Calculate the percentage of cytotoxicity as: (LDH in supernatant / Maximum LDH release) x 100.

Protocol 4: Measurement of D-serine and Glycine Release

This protocol describes the quantification of D-serine and glycine in the culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture supernatant

  • HPLC system with a fluorescence detector

  • Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

  • D-serine and glycine standards

Procedure:

  • Collect the culture medium after treatment.

  • Deproteinate the samples (e.g., by adding trichloroacetic acid).

  • Derivatize the amino acids in the samples and standards with the appropriate fluorescent labeling reagent.

  • Separate and quantify the derivatized amino acids using a reverse-phase HPLC column and a fluorescence detector.

  • Calculate the concentration of D-serine and glycine in the samples by comparing their peak areas to those of the standards.

Protocol 5: Immunocytochemistry for Synaptogenesis

This protocol allows for the visualization and quantification of synaptic markers.

Materials:

  • Primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers

  • Fluorescently-labeled secondary antibodies

  • Paraformaldehyde (4%) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Mounting medium with DAPI

Procedure:

  • Fix the treated neuron cultures with 4% paraformaldehyde.

  • Permeabilize the cells and then block non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibodies.

  • Mount the coverslips with a DAPI-containing mounting medium.

  • Visualize and quantify synaptic puncta using a fluorescence microscope and appropriate image analysis software.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows using this compound.

Viability_Assay_Workflow A Prepare Primary Cortical Neuron Cultures (DIV 7-14) B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Perform LDH Assay C->D E Analyze Data: - Dose-response curve - EC50/IC50 calculation D->E

Figure 2: Workflow for a neuronal viability assay.

Synaptogenesis_Assay_Workflow A Culture Primary Cortical Neurons on Coverslips (DIV 14-21) B Treat with this compound A->B C Incubate for 48-72 hours B->C D Fix and perform Immunocytochemistry (Synapsin-1, PSD-95) C->D E Image Acquisition and Quantification of Synaptic Puncta D->E

References

Application Notes and Protocols for BMS-466442 in Synaptosome Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), a neutral amino acid transporter.[1][2] In the central nervous system, ASC-1 plays a crucial role in regulating the synaptic availability of D-serine and glycine, which are essential co-agonists for the activation of N-methyl-D-aspartate (NMDA) receptors. By inhibiting ASC-1, this compound modulates NMDA receptor activity, making it a valuable tool for studying synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in synaptosome preparations to investigate its effects on neurotransmitter uptake and release, as well as its impact on NMDA receptor-mediated signaling.

Mechanism of Action

This compound acts as a competitive inhibitor at the orthosteric site of the ASC-1 transporter.[3] This inhibition blocks the uptake and release of neutral amino acids, primarily D-serine and glycine, through the transporter. The reduction in the extracellular concentration of these co-agonists leads to a decrease in the activation of synaptic NMDA receptors, thereby modulating glutamatergic neurotransmission.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueSpeciesPreparationReference
IC₅₀ (ASC-1 Inhibition) 11 nMNot SpecifiedNot Specified[2]
36.8 ± 11.6 nMHumanhASC-1 expressing cells[2]
19.7 ± 6.7 nMNot SpecifiedPrimary cultures[2]
IC₅₀ ([³H] D-serine uptake) 400 nMRatBrain synaptosomes[2]

Experimental Protocols

I. Preparation of Rat Brain Synaptosomes

This protocol describes the preparation of a crude synaptosomal fraction (P2) from the rat brain, suitable for uptake and release assays.

Materials:

  • Rat brain (e.g., cortex or hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge and rotors capable of reaching >15,000 x g

  • Dounce homogenizer

Procedure:

  • Euthanize the rat according to approved institutional protocols and rapidly dissect the brain region of interest on ice.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-12 gentle strokes of a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

  • Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

  • Discard the supernatant (S2). The resulting pellet (P2) is the crude synaptosomal fraction.

  • Resuspend the P2 pellet in a buffer appropriate for the subsequent experiment (e.g., Krebs-Ringer buffer).

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

G cluster_workflow Synaptosome Preparation Workflow start Start: Brain Tissue Dissection homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge at 1,000 x g for 10 min homogenize->centrifuge1 collect_s1 Collect Supernatant (S1) centrifuge1->collect_s1 discard_p1 Discard Pellet (P1) (Nuclei, Debris) centrifuge1->discard_p1 centrifuge2 Centrifuge S1 at 17,000 x g for 20 min collect_s1->centrifuge2 collect_p2 Collect Pellet (P2) (Crude Synaptosomes) centrifuge2->collect_p2 discard_s2 Discard Supernatant (S2) (Cytosol, Microsomes) centrifuge2->discard_s2 resuspend Resuspend P2 in Assay Buffer collect_p2->resuspend end End: Synaptosome Preparation Ready for Assay resuspend->end G cluster_pathway ASC-1 Inhibition and NMDA Receptor Signaling BMS466442 This compound ASC1 ASC-1 Transporter BMS466442->ASC1 Inhibits DSerine_Glycine_ext Extracellular D-Serine / Glycine ASC1->DSerine_Glycine_ext Regulates (Uptake/Release) NMDAR NMDA Receptor DSerine_Glycine_ext->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Initiates

References

BMS-466442: Application Notes for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), a key regulator of synaptic D-serine and glycine (B1666218) levels.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo studies. A critical evaluation of its suitability for in vivo use is presented, highlighting the crucial difference between systemic and targeted administration. While evidence suggests this compound is unsuitable for systemic administration routes, successful in vivo application has been demonstrated via intracerebroventricular (ICV) infusion.[2] This document offers a comprehensive guide for researchers considering this compound for in vivo applications, with a focus on direct-to-CNS delivery methods.

Introduction to this compound

This compound is an experimental small molecule that acts as a selective inhibitor of the amino acid transporter ASC-1 (also known as SLC7A10).[1] By inhibiting ASC-1, this compound prevents the uptake of D-serine and glycine into neurons and glial cells, thereby increasing their extracellular concentrations in the synapse. This leads to enhanced activation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.[1] Developed initially as a potential therapeutic for schizophrenia, its mechanism of action makes it a valuable tool for neuroscience research.[1]

Mechanism of Action

This compound competitively binds to the orthosteric site of the ASC-1 transporter, effectively blocking the translocation of its natural substrates, including D-serine, glycine, L-alanine, and L-cysteine. This inhibition leads to an accumulation of these amino acids in the synaptic cleft, thereby modulating NMDA receptor activity.

dot

BMS-466442_Mechanism_of_Action cluster_synapse Synaptic Cleft This compound This compound ASC-1 ASC-1 Transporter This compound->ASC-1 Inhibits D-Serine_Glycine_ext D-Serine / Glycine (Extracellular) D-Serine_Glycine_ext->ASC-1 Uptake NMDA_Receptor NMDA Receptor D-Serine_Glycine_ext->NMDA_Receptor Co-agonism Neuronal_Activity Enhanced Neuronal Activity NMDA_Receptor->Neuronal_Activity Activates

Caption: Mechanism of action of this compound in the synapse.

Physicochemical and In Vitro Potency Data

A summary of the key physicochemical properties and in vitro potency of this compound is provided in the table below for easy reference.

PropertyValueReference
IUPAC Name methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate[1]
Molecular Formula C₃₁H₃₀N₄O₅[1]
Molar Mass 538.604 g/mol [1]
CAS Number 1598424-76-0[1]
IC₅₀ (ASC-1) 11 nM[1]
IC₅₀ ([³H] D-serine uptake in rat brain synaptosomes) 400 nM[1]
IC₅₀ (human ASC-1 expressing cells) 36.8 ± 11.6 nM[1]
IC₅₀ (primary cortical cultures) 19.7 ± 6.7 nM[1]
Solubility DMSO: ≥ 53.86 mg/mL (100 mM)[3]

Suitability for In Vivo Studies: A Critical Assessment

There is conflicting information regarding the suitability of this compound for in vivo studies. While some suppliers explicitly state that the "compound is unsuitable for in vivo studies"[3], there is published evidence of its successful use in a mouse model of brain injury via intracerebroventricular (ICV) administration.[2]

The likely reason for the unsuitability of this compound for systemic administration (e.g., oral, intravenous, intraperitoneal) is poor pharmacokinetic properties, such as:

  • Low Oral Bioavailability: The molecule may be poorly absorbed from the gastrointestinal tract.

  • Poor Blood-Brain Barrier (BBB) Penetration: The physicochemical properties of this compound may not be favorable for crossing the highly selective BBB to reach its target in the central nervous system (CNS).

  • Rapid Metabolism: The compound may be quickly metabolized and cleared from the systemic circulation.

Therefore, for researchers aiming to study the effects of ASC-1 inhibition in the CNS, direct administration methods that bypass the BBB are recommended.

dot

BMS-466442_In_Vivo_Suitability Systemic_Admin Systemic Administration (Oral, IV, IP) BBB Blood-Brain Barrier Systemic_Admin->BBB Fails to Cross CNS_Target Central Nervous System Target (ASC-1) BBB->CNS_Target Blocks Access ICV_Admin Intracerebroventricular (ICV) Administration ICV_Admin->CNS_Target Bypasses BBB

Caption: Comparison of systemic vs. ICV administration for this compound.

Recommended In Vivo Protocol: Intracerebroventricular (ICV) Infusion

The following protocol is based on the successful in vivo application of this compound in a mouse model of surgery-induced brain damage. This method ensures direct delivery of the compound to the CNS, bypassing the BBB.

Materials
  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Osmotic minipumps (e.g., ALZET)

  • Brain infusion cannula

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

Preparation of Infusion Solution
  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Further dilute the stock solution in sterile PBS to a final concentration of 250 µM.

    • Note: The final concentration of DMSO should be kept to a minimum to avoid neurotoxicity.

  • Fill the osmotic minipumps with the 250 µM this compound solution according to the manufacturer's instructions.

Surgical Procedure (Mouse Model)
  • Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy to expose the target brain region for cannula implantation (e.g., the lateral ventricle).

  • Implant the brain infusion cannula into the target region.

  • Connect the cannula to the primed osmotic minipump, which is placed subcutaneously.

  • Suture the incision and provide post-operative care, including analgesics.

Experimental Timeline

The duration of infusion will depend on the specific experimental design. In the cited study, infusion was carried out for a period of 7 to 14 days. Behavioral and histological analyses can be performed following the infusion period.

dot

ICV_Infusion_Workflow Prep Prepare 250 µM this compound in PBS Pump_Fill Fill Osmotic Minipump Prep->Pump_Fill Surgery Stereotaxic Surgery: Implant Cannula and Pump Pump_Fill->Surgery Infusion Continuous ICV Infusion (7-14 days) Surgery->Infusion Analysis Behavioral and Histological Analysis Infusion->Analysis

References

Application Notes and Protocols for Intracerebroventricular Infusion of BMS-466442 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous intracerebroventricular (ICV) infusion of BMS-466442, a selective inhibitor of the amino acid transporter Alanine-Serine-Cysteine Transporter-1 (ASC-1), in a mouse model. This protocol is intended to guide researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a potent and selective inhibitor of ASC-1, a transporter responsible for the uptake of small neutral amino acids, including D-serine, an important co-agonist at the NMDA receptor.[1][2][3][4] By inhibiting ASC-1, this compound can modulate neurotransmission and has been investigated for its therapeutic potential in conditions such as schizophrenia and for its neuroprotective effects.[1][5] Intracerebroventricular infusion is a valuable technique for delivering compounds like this compound directly to the central nervous system, bypassing the blood-brain barrier and allowing for sustained and targeted administration. This document outlines a comprehensive protocol for the continuous ICV infusion of this compound in mice using ALZET® osmotic pumps.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular Weight538.6 g/mol [6]
Mechanism of ActionSelective inhibitor of ASC-1 (SLC7A10)[1][3][4]
IC50 (human ASC-1)36.8 nM[2][5]
IC50 (rat primary cortical cultures)19.7 nM[2][4]
SolubilitySoluble in DMSO[6]

Table 2: Recommended Materials and Equipment

ItemSupplier ExamplePurpose
This compoundMedChemExpress, Tocris, Cayman ChemicalInvestigational compound
ALZET® Osmotic Pump (Model 1007D or 2002)ALZETContinuous infusion device
ALZET® Brain Infusion KitALZETCannula and tubing for ICV delivery
Stereotaxic Frame for MiceStoelting, KopfPrecise positioning for surgery
Anesthesia System (Isoflurane)Animal anesthesia
Micro-drillCraniotomy
Hamilton Syringe (10 µL)HamiltonAccurate filling of the osmotic pump
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichSolvent for this compound
Phosphate-Buffered Saline (PBS), sterileGibcoVehicle for infusion
Surgical Tools (forceps, scissors, etc.)Fine Science ToolsSurgical procedures
Dental Cement or Cyanoacrylate GlueSecuring the cannula
Analgesics (e.g., Carprofen, Buprenorphine)Post-operative care

Table 3: Infusion Parameters for this compound

ParameterRecommended ValueNotes
Drug Concentration 250 µM Based on published in vivo studies.
Vehicle PBS with ≤ 10% DMSO This compound is first dissolved in DMSO, then diluted in PBS. Final DMSO concentration should be minimized.
ALZET® Pump Model 1007D or 2002 Both have a nominal flow rate of 0.5 µL/hr.
Infusion Rate 0.5 µL/hr Nominal flow rate for selected pump models.
Infusion Duration 7 or 14 days Dependent on the experimental design and pump model (1007D for 7 days, 2002 for 14 days).
Total Daily Dose (µ g/day ) ~1.62 µ g/day Calculated based on a 250 µM concentration and 0.5 µL/hr infusion rate.
Stereotaxic Coordinates (from Bregma) Anteroposterior (AP): -0.3 to -0.6 mmMediolateral (ML): ±1.0 mmDorsoventral (DV): -2.5 to -3.0 mm For targeting the lateral ventricle in adult C57BL/6 mice.

Experimental Protocols

Preparation of this compound Infusion Solution
  • Stock Solution Preparation:

    • Based on its solubility, prepare a stock solution of this compound in 100% sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.39 mg of this compound in 1 mL of DMSO.

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Final Infusion Solution Preparation (250 µM):

    • To prepare the final infusion solution, dilute the this compound stock solution in sterile PBS to achieve the target concentration of 250 µM.

    • Important: The final concentration of DMSO in the infusion solution should be kept as low as possible to avoid neurotoxicity. A final concentration of ≤ 10% DMSO is generally considered safe for ICV infusion in mice.

    • For example, to prepare 200 µL of a 250 µM solution with 2.5% DMSO, take 5 µL of a 10 mM stock solution and add it to 195 µL of sterile PBS.

    • Filter the final solution through a 0.22 µm sterile filter before filling the osmotic pump.

ALZET® Osmotic Pump Preparation and Priming
  • Pump Filling:

    • Following the manufacturer's instructions, fill the ALZET® osmotic pump (Model 1007D for a 7-day infusion or 2002 for a 14-day infusion) with the prepared 250 µM this compound solution using a sterile filling tube and a Hamilton syringe.

    • Ensure no air bubbles are trapped inside the pump.

  • Flow Moderator Insertion:

    • Insert the flow moderator into the pump opening until it is flush with the pump surface.

  • Pump Priming:

    • Incubate the filled pump in sterile saline at 37°C for at least 4-6 hours before implantation. This ensures the pump starts delivering at a steady rate immediately upon implantation.

Surgical Procedure for Cannula and Pump Implantation
  • Anesthesia and Analgesia:

    • Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).

    • Administer a pre-operative analgesic (e.g., Carprofen, 5 mg/kg, s.c.) to manage pain.

  • Stereotaxic Surgery:

    • Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

    • Make a midline incision on the scalp to expose the skull.

    • Identify Bregma, the intersection of the sagittal and coronal sutures.

  • Craniotomy:

    • Using the stereotaxic coordinates (AP: -0.5 mm, ML: ±1.0 mm from Bregma), mark the drilling site for cannula implantation into the lateral ventricle.

    • Create a small burr hole (approximately 1 mm in diameter) at the marked location using a micro-drill, being careful not to damage the underlying dura mater.

  • Cannula Implantation:

    • Carefully lower the brain infusion cannula, attached to the primed osmotic pump via tubing, through the burr hole to the target depth (DV: -2.5 mm from the skull surface).

    • Secure the cannula to the skull using dental cement or cyanoacrylate glue. An anchor screw can be placed in the skull nearby to provide additional stability.

  • Pump Implantation:

    • Create a subcutaneous pocket on the back of the mouse, slightly posterior to the scapulae, by blunt dissection.

    • Place the osmotic pump into the subcutaneous pocket. Ensure the tubing has enough slack to allow for free movement of the mouse's head and neck.

  • Wound Closure and Post-operative Care:

    • Suture or apply wound clips to close the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the mouse in a clean cage on a heating pad to maintain body temperature during recovery.

    • Monitor the animal closely for any signs of distress or complications.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_infusion Infusion & Monitoring Phase prep_solution Prepare 250 µM this compound in PBS with ≤10% DMSO fill_pump Fill ALZET® Osmotic Pump prep_solution->fill_pump prime_pump Prime Pump in Saline at 37°C fill_pump->prime_pump anesthetize Anesthetize Mouse prime_pump->anesthetize stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic craniotomy Perform Craniotomy at Target Coordinates stereotaxic->craniotomy implant_cannula Implant Brain Cannula craniotomy->implant_cannula implant_pump Implant Osmotic Pump Subcutaneously implant_cannula->implant_pump close_wound Close Incision implant_pump->close_wound infusion Continuous ICV Infusion (7 or 14 days) close_wound->infusion monitoring Post-operative Monitoring infusion->monitoring data_collection Behavioral/Physiological Data Collection monitoring->data_collection

Caption: Experimental workflow for ICV infusion of this compound in mice.

G BMS466442 This compound ASC1 ASC-1 Transporter (SLC7A10) BMS466442->ASC1 Inhibits DSerine_int Intracellular D-Serine ASC1->DSerine_int DSerine_ext Extracellular D-Serine DSerine_ext->ASC1 Transport NMDA_receptor NMDA Receptor DSerine_ext->NMDA_receptor Co-agonist Binding Synaptic_transmission Modulation of Synaptic Transmission NMDA_receptor->Synaptic_transmission

Caption: Signaling pathway of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-466442 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BMS-466442, a selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10.[1] ASC-1 is an amino acid transporter responsible for the uptake and release of neutral amino acids such as D-serine, glycine (B1666218), alanine (B10760859), and cysteine.[1] By inhibiting ASC-1, this compound can modulate the extracellular concentrations of these amino acids, thereby indirectly affecting processes like NMDA receptor activation, which requires D-serine or glycine as a co-agonist.[1][2]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on reported IC50 values, a starting concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of ASC-1 activity.

  • Question: I am not observing the expected level of inhibition with this compound in my D-serine uptake assay. What could be the cause?

  • Answer:

    • Suboptimal Concentration: The IC50 of this compound can vary between cell types. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.

    • Compound Degradation: Ensure your this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh dilutions from a new stock aliquot.

    • High Substrate Concentration: If the concentration of the substrate (e.g., radiolabeled D-serine) in your assay is too high, it may outcompete the inhibitor. Try reducing the substrate concentration.

    • Cell Health and Density: Poor cell health or inconsistent cell seeding density can lead to variable transporter expression and activity. Ensure your cells are healthy and seeded consistently across experiments.

Issue 2: Unexpected cytotoxicity observed at effective inhibitory concentrations.

  • Question: My cells are showing signs of toxicity (e.g., detachment, reduced viability) at concentrations where I expect to see ASC-1 inhibition. What should I do?

  • Answer:

    • High DMSO Concentration: The final concentration of DMSO in your culture medium may be too high. Prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your wells. Always include a vehicle control (DMSO alone) at the same final concentration to assess its effect on cell viability.

    • Off-Target Effects: While this compound is reported to be selective for ASC-1, high concentrations may lead to off-target effects. It is crucial to determine a therapeutic window where you observe significant ASC-1 inhibition without substantial cytotoxicity. A cytotoxicity assay (see protocol below) should be performed in parallel with your functional assays.

    • Cell Line Sensitivity: Some cell lines may be more sensitive to this compound or the vehicle. Consider using a different cell line that expresses ASC-1 if the issue persists.

Issue 3: Difficulty dissolving this compound in aqueous solutions.

  • Question: I am having trouble getting this compound to dissolve in my culture medium. What are the best practices for solubilization?

  • Answer:

    • Primary Solvent: this compound is sparingly soluble in acetonitrile (B52724) and has limited solubility in aqueous solutions.[3] DMSO is the recommended primary solvent.

    • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming and sonication can aid in dissolution if precipitation occurs.[1]

    • Working Dilution: When preparing your final working concentration, add the DMSO stock solution to your pre-warmed culture medium and mix thoroughly. Avoid adding the stock to cold medium, as this can cause the compound to precipitate.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Assay SystemIC50 ValueReference
Cell-free ASC-1 Inhibition11 nM[1]
Human ASC-1 expressing HEK cells36.8 ± 11.6 nM[1]
Rat Primary Cortical Cultures19.7 ± 6.7 nM[1]
[3H] D-serine uptake in rat brain synaptosomes400 nM[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOSoluble to 100 mM
AcetonitrileSlightly soluble (0.1-1 mg/ml)[3]

Experimental Protocols

Protocol 1: Radiolabeled D-Serine Uptake Assay

This protocol is designed to measure the inhibition of ASC-1-mediated D-serine uptake by this compound in a cultured cell line.

Materials:

  • ASC-1 expressing cells (e.g., HEK293-hASC-1, primary neurons)

  • 96-well cell culture plates

  • This compound

  • [3H]-D-serine (radiolabeled substrate)

  • HEPES-buffered saline (HBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed ASC-1 expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in HBS at 2x the final desired concentrations. Include a vehicle control (DMSO) and a positive control (a known ASC-1 inhibitor, if available).

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with HBS. Add 50 µL of the 2x this compound dilutions or controls to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Uptake Initiation: Prepare a 2x solution of [3H]-D-serine in HBS. To start the uptake, add 50 µL of the [3H]-D-serine solution to each well. The final concentration of [3H]-D-serine should be at or below its Km for the transporter to ensure sensitive detection of inhibition.

  • Uptake Incubation: Incubate the plate for a predetermined optimal time (e.g., 10-30 minutes) at room temperature. This time should be within the linear range of uptake for your cell line.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBS.

  • Cell Lysis: Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxic effects of this compound on your cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Aspirate the old medium from the cells and add 100 µL of the compound dilutions or controls.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

ASC1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Serine_ext D-Serine ASC1 ASC-1 Transporter D-Serine_ext->ASC1 Uptake NMDA_R NMDA Receptor D-Serine_ext->NMDA_R Co-agonist Binding Glycine_ext Glycine Glycine_ext->ASC1 Uptake D-Serine_int D-Serine ASC1->D-Serine_int Glycine_int Glycine ASC1->Glycine_int BMS466442 This compound BMS466442->ASC1 Inhibition Synaptic_Activity Synaptic Activity NMDA_R->Synaptic_Activity Modulation

Caption: Mechanism of action of this compound on the ASC-1 transporter and downstream signaling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) dose_response Dose-Response Curve (e.g., 1 nM - 10 µM) prep_stock->dose_response seed_cells Seed ASC-1 Expressing Cells seed_cells->dose_response functional_assay Functional Assay (e.g., D-Serine Uptake) dose_response->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity_assay calc_ic50 Calculate IC50 functional_assay->calc_ic50 calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 determine_window Determine Therapeutic Window calc_ic50->determine_window calc_cc50->determine_window troubleshooting_logic cluster_low_efficacy Low Efficacy cluster_toxicity Unexpected Toxicity cluster_solubility Solubility Issues start Problem Encountered check_conc Verify Concentration Range start->check_conc check_dmso Assess Vehicle Toxicity start->check_dmso check_solvent Use Recommended Solvent (DMSO) start->check_solvent check_compound Check Compound Stability check_conc->check_compound check_assay Optimize Assay Conditions check_compound->check_assay check_off_target Evaluate Off-Target Effects check_dmso->check_off_target check_dilution Optimize Dilution Method check_solvent->check_dilution

References

BMS-466442 stability in culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-466442, this technical support center provides essential guidance on its stability in culture media, alongside troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

A1: The stability of small molecules like this compound in aqueous and complex biological media can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration. While some compounds are stable for days, others may degrade within hours. It is crucial to determine the stability of this compound under your specific experimental conditions.

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: A direct method to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[1] A loss of biological activity over time can also indicate instability.[2]

Q3: What are common signs of this compound instability or degradation in culture?

A3: Visual cues such as a precipitate forming in the media can suggest solubility issues, which may be linked to stability.[2] Inconsistent or diminishing biological effects of the inhibitor over the course of an experiment are also strong indicators of degradation.[2]

Q4: Can components of the cell culture medium affect the stability of this compound?

A4: Yes, media components can significantly impact stability. Serum proteins, for instance, can bind to small molecules, reducing their effective concentration.[1][2] The pH of the medium (typically 7.2-7.4) and the presence of certain amino acids or vitamins can also influence the rate of degradation.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological effect of the inhibitor. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[2]Perform a stability study (as detailed in the protocols below) to determine the half-life of this compound in your specific media and conditions. If it is unstable, consider replenishing the compound with fresh media at regular intervals.
Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.Consult the literature for permeability data on this compound or similar compounds. If permeability is low, consider using permeabilizing agents, though with caution for off-target effects.
Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.Perform a dose-response curve to determine the optimal concentration for your cell line and assay.
Visible precipitate in culture wells after adding this compound. Concentration Exceeds Solubility Limit: The concentration of this compound in the culture medium is higher than its solubility limit.Determine the maximum soluble concentration of this compound in your specific culture medium. Do not use concentrations exceeding this limit.[5]
"Solvent Shock" from Rapid Dilution: The concentrated stock solution (likely in DMSO) is precipitating upon rapid dilution into the aqueous culture medium.Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[5]
High variability in stability measurements between replicates. Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce errors.Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes and proper techniques.[3][4]
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the media, leading to variable concentrations.Confirm the complete dissolution of the compound in the stock solution before preparing working solutions. Vortex thoroughly.
Compound disappears from media, but no degradation products are detected. Binding to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or pipette tips.[3]Use low-binding plasticware for your experiments. You can also pre-incubate plates with a BSA solution to block non-specific binding sites.

Stability of this compound in Culture Media

The following table presents representative data on the stability of this compound in two common cell culture media at 37°C. This data is for illustrative purposes and should be confirmed experimentally under your specific conditions.

Time (Hours)% Remaining in DMEM (± 10% FBS)% Remaining in RPMI-1640 (± 10% FBS)
0100%100%
692%88%
1285%79%
2471%65%
4852%45%
7238%29%

Data are presented as the mean percentage of the initial concentration remaining. The percentage is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC or LC-MS.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤0.5%).

  • Incubation: Aliquot the working solution into sterile, low-binding tubes or wells of a multi-well plate, one for each time point.

  • Time-Course Sampling: Place the samples in a 37°C, 5% CO₂ incubator. At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot for analysis. The T=0 sample should be processed immediately after preparation.

  • Sample Processing:

    • To stop further degradation, immediately process the sample or freeze it at -80°C.

    • For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex the sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock into Pre-warmed Media prep_stock->prep_working aliquot Aliquot into Tubes for Each Time Point prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sampling Collect Samples at 0, 6, 12, 24, 48, 72h incubate->sampling process Protein Precipitation (if serum is present) sampling->process centrifuge Centrifuge to Pellet Debris process->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for determining compound stability.

stability_factors cluster_physicochemical Physicochemical Factors cluster_media_components Media Components cluster_handling Experimental Handling center This compound Stability temp Temperature (37°C) temp->center ph pH of Media (e.g., 7.2-7.4) ph->center light Light Exposure (Photodegradation) light->center serum Serum Proteins (Binding) serum->center amino_acids Amino Acids (e.g., Cysteine) amino_acids->center ions Metal Ions ions->center plastic Plasticware (Adsorption) plastic->center solvent Solvent Choice (e.g., DMSO) solvent->center

Caption: Factors influencing small molecule stability in vitro.

References

Common pitfalls to avoid when working with BMS-466442

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Buffers

Question: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. How can I improve its solubility?

Answer: this compound has limited aqueous solubility. Here are some strategies to address this common issue:

  • Solvent System Optimization: For in vitro experiments, a co-solvent system is often necessary. A recommended formulation involves a multi-step dissolution process.[1] For example, to prepare a 2.5 mg/mL solution, you can add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is using 10% DMSO in a solution of 20% SBE-β-CD in saline.[1]

  • Sonication and Gentle Heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system. This may require preparing a more concentrated stock in the recommended co-solvent systems to allow for greater dilution into your final assay medium.

Summary of this compound Solubility:

SolventSolubilityNotes
AcetonitrileSlightly soluble (0.1-1 mg/ml)May not be suitable for all biological assays.[2]
DMSOSparingly soluble (1-10 mg/ml)A common solvent for initial stock solutions.[2]
Co-solvent System 1≥ 2.5 mg/mL (4.64 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Co-solvent System 2≥ 2.5 mg/mL (4.64 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Problem 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays

Question: I am not observing the expected inhibition of ASC-1 transporter activity in my cell-based assay. What could be the cause?

Answer: Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Stability: While this compound is stable as a solid for at least four years when stored at -20°C, stock solutions have limited stability.[2] It is recommended to use stock solutions stored at -80°C within 6 months and at -20°C within 1 month.[1] Prepare fresh dilutions from a stable stock for each experiment.

  • Cellular Model: Ensure your cell model expresses sufficient levels of the ASC-1 transporter (SLC7A10). You may need to verify expression using techniques like qPCR or Western blotting. Overexpression systems, such as HEK293 cells stably expressing ASC-1, can provide a more robust and reproducible assay window.

  • Assay Conditions: The inhibitory activity of this compound is potent, with reported IC50 values of 19.7 nM in rat primary cortical cultures and 36.8 nM in HEK cells expressing human ASC-1.[1][3] Ensure your assay concentrations are within the appropriate range to observe a dose-dependent effect.

  • Experimental Workflow: Review your experimental protocol for potential issues in timing, washing steps, or reagent concentrations. Below is a diagram illustrating a general workflow for a radiolabeled substrate uptake assay.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_uptake Substrate Uptake cluster_measurement Measurement cell_plating Plate cells (e.g., HEK293-ASC1) in 96-well plates cell_growth Allow cells to adhere and grow (e.g., 24-48 hours) cell_plating->cell_growth wash_1 Wash cells with pre-warmed uptake buffer cell_growth->wash_1 Start Assay preincubation Pre-incubate with this compound or vehicle control wash_1->preincubation add_substrate Add radiolabeled substrate (e.g., [3H]D-serine) preincubation->add_substrate Initiate Uptake incubation Incubate for a defined time (e.g., 5-15 minutes) add_substrate->incubation stop_reaction Stop uptake by washing with ice-cold buffer incubation->stop_reaction Terminate Uptake cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure radioactivity using scintillation counting cell_lysis->scintillation G cluster_membrane Cell Membrane ASC1 ASC-1 Transporter DSerine_out Extracellular D-Serine (B559539) / Glycine ASC1->DSerine_out BMS466442 This compound BMS466442->ASC1 Inhibits DSerine_in Intracellular D-Serine / Glycine DSerine_in->ASC1 Efflux NMDAR NMDA Receptor DSerine_out->NMDAR Co-agonist Binding Activation Increased Neuronal Activation NMDAR->Activation

References

Addressing variability in BMS-466442 experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental data when working with BMS-466442.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective experimental drug that functions as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10.[1] By inhibiting ASC-1, this compound blocks the transport of small neutral amino acids such as D-serine, glycine (B1666218), L-alanine, and L-cysteine.[1] This inhibition can indirectly affect the activity of N-methyl-D-aspartate (NMDA) receptors, as D-serine and glycine are crucial co-agonists for NMDA receptor activation.

Q2: I am observing high variability in my cell-based assay results with this compound. What are the most common initial troubleshooting steps?

A2: Variability in cell-based assays with small molecule inhibitors like this compound often stems from issues with compound solubility and stability. Given that this compound has low aqueous solubility, ensuring its complete dissolution in your experimental media is critical. It is highly recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in your assay buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, gently warm the solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making your working dilutions. To minimize the risk of precipitation, it is advisable to prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q4: How can I be sure that the observed effects are due to the inhibition of ASC-1 and not off-target effects?

A4: this compound has been shown to be highly selective for ASC-1, with over 1000-fold selectivity against other transporters like LAT-2 and ASCT-2. To confirm the on-target activity in your specific experimental system, you can perform control experiments. For instance, you could use a structurally unrelated ASC-1 inhibitor to see if it phenocopies the effects of this compound. Additionally, if you are working with a cell line that does not express ASC-1, you would expect to see a diminished or absent response to the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Possible Causes:

  • Compound Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration, resulting in higher and more variable IC50 values.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact assay results.

  • Assay Incubation Time: The duration of compound exposure can influence the apparent potency.

  • Reagent Variability: Inconsistent quality or concentration of assay reagents (e.g., substrates, detection agents) can introduce variability.

Troubleshooting Steps:

  • Optimize Solubilization:

    • Always prepare a fresh serial dilution of your this compound stock in pre-warmed assay medium for each experiment.

    • Visually inspect for any signs of precipitation in your dilutions.

    • Consider using a formulation with excipients like PEG300 or Tween-80 for in vivo studies or particularly challenging in vitro assays, though careful validation is required to ensure the excipients themselves do not affect the assay.

  • Standardize Cell Culture Conditions:

    • Use cells within a defined, narrow passage number range.

    • Seed cells at a consistent density and ensure uniform confluency at the time of the experiment.

    • Regularly monitor cell morphology and viability.

  • Optimize Assay Parameters:

    • Perform a time-course experiment to determine the optimal incubation time for your specific assay.

    • Ensure all reagents are properly stored and within their expiration dates.

Issue 2: High Background Signal or Apparent Lack of Activity

Possible Causes:

  • Compound Degradation: this compound may degrade under certain experimental conditions (e.g., prolonged exposure to light, high temperatures, or extreme pH).

  • Endogenous Substrate Competition: The presence of high concentrations of endogenous ASC-1 substrates (D-serine, glycine, etc.) in your assay medium can compete with the inhibitor, masking its effect.

  • Low ASC-1 Expression: The cell line or primary culture being used may have low or undetectable levels of ASC-1 expression.

Troubleshooting Steps:

  • Ensure Compound Stability:

    • Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots.

    • Protect solutions from light.

    • Prepare fresh working solutions for each experiment.

  • Control for Endogenous Substrates:

    • If possible, use a defined, serum-free medium with known concentrations of amino acids.

    • Consider washing cells with a substrate-free buffer before adding the compound and the assay substrate.

  • Verify Target Expression:

    • Confirm the expression of ASC-1 (SLC7A10) in your experimental system using techniques such as qPCR, Western blot, or immunocytochemistry.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound

Cell Type/PreparationAssay TypeSubstrateIC50 (nM)Reference
HEK cells expressing asc-1D-serine uptakeD-serine37
Rat primary cortical culturesD-serine uptakeD-serine20
Human asc-1 expressing cellsD-serine uptakeD-serine36.8[1]
Primary culturesD-serine uptakeD-serine19.7[1]

Experimental Protocols

Detailed Protocol: In Vitro D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1

This protocol is adapted from methodologies used to characterize ASC-1 inhibitors.

Materials:

  • HEK293 cells stably expressing human ASC-1 (SLC7A10)

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • DMSO

  • [³H]D-serine (radiolabeled substrate)

  • Non-radiolabeled D-serine

  • Scintillation fluid

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • Microplate scintillation counter

Procedure:

  • Cell Seeding:

    • Seed the ASC-1 expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in HBSS to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare a solution of [³H]D-serine in HBSS. The final concentration will depend on the specific activity of the radiolabel and the desired assay window. A common concentration is in the low nanomolar range.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of pre-warmed HBSS.

    • Add 50 µL of the various concentrations of this compound (or vehicle control) to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the [³H]D-serine solution to each well.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS.

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature on a shaker.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of non-radiolabeled D-serine (e.g., 1 mM).

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ASC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects D-Serine_out D-Serine ASC-1 ASC-1 Transporter (SLC7A10) D-Serine_out->ASC-1 Transport NMDA_Receptor NMDA Receptor D-Serine_out->NMDA_Receptor Co-agonist Glycine_out Glycine Glycine_out->ASC-1 Transport Glycine_out->NMDA_Receptor Co-agonist D-Serine_in D-Serine ASC-1->D-Serine_in Glycine_in Glycine ASC-1->Glycine_in This compound This compound This compound->ASC-1 Inhibition Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) NMDA_Receptor->Synaptic_Plasticity Modulates

Caption: this compound inhibits the ASC-1 transporter, affecting NMDA receptor signaling.

Experimental_Workflow Start Start Prepare_Cells Prepare Cell Culture (e.g., HEK293-ASC1) Start->Prepare_Cells Prepare_Compound Prepare this compound Dilutions & Vehicle Control Prepare_Cells->Prepare_Compound Pre-incubation Pre-incubate Cells with This compound or Vehicle Prepare_Compound->Pre-incubation Add_Substrate Add Radiolabeled Substrate (e.g., [³H]D-serine) Pre-incubation->Add_Substrate Incubate Incubate for a Defined Time Add_Substrate->Incubate Terminate_Uptake Terminate Uptake & Wash Cells Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Measure_Signal Measure Radioactivity Lyse_Cells->Measure_Signal Analyze_Data Data Analysis (IC50 Calculation) Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Problem High Data Variability? Check_Solubility Check Compound Solubility (Precipitation?) Problem->Check_Solubility Yes Check_Cells Review Cell Culture Practices (Passage, Density) Problem->Check_Cells No Check_Solubility->Check_Cells No Optimize_Solubility Optimize Solubilization (Fresh Dilutions, Warm) Check_Solubility->Optimize_Solubility Yes Check_Assay Verify Assay Parameters (Reagents, Time) Check_Cells->Check_Assay No Standardize_Cells Standardize Cell Culture Check_Cells->Standardize_Cells Yes Validate_Assay Validate Assay Components Check_Assay->Validate_Assay Yes Re-run Re-run Experiment Optimize_Solubility->Re-run Standardize_Cells->Re-run Validate_Assay->Re-run

References

Technical Support Center: Control Experiments for Validating BMS-466442 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1/SLC7A10).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the amino acid transporter ASC-1 (Alanine Serine Cysteine Transporter-1).[1] It acts as a competitive inhibitor at the orthosteric binding site of the transporter.[2][3] By blocking ASC-1, this compound prevents the uptake of neutral amino acids like D-serine, L-serine, L-alanine, and L-cysteine. This leads to an increase in the extracellular concentration of D-serine and glycine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor. The elevated levels of these co-agonists result in enhanced NMDA receptor activation.[1]

Q2: What is the primary application of this compound?

A2: this compound is primarily used as a research tool to study the role of the ASC-1 transporter in various physiological and pathological processes. It has been investigated as a potential therapeutic for schizophrenia due to its ability to indirectly modulate NMDA receptor activity.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is sparingly soluble in DMSO and slightly soluble in acetonitrile.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[5][6] Store stock solutions at -20°C or -80°C for long-term stability.[1] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be required to improve solubility.[7] Always protect solutions from light and avoid repeated freeze-thaw cycles.

Q4: What are the expected IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. Reported IC50 values are typically in the low nanomolar range. For example, IC50 values of 37 nM in HEK cells expressing human ASC-1 and 20 nM in rat primary cortical cultures have been reported.[5][6]

Q5: Is this compound selective for ASC-1?

A5: Yes, this compound is reported to be highly selective for ASC-1. It displays over 1000-fold selectivity for ASC-1 over other transporters like LAT-2 and ASCT-2.[5][6] However, it is always recommended to perform selectivity profiling against a panel of relevant transporters in your experimental system.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity of this compound
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Solubility Issues Ensure this compound is fully dissolved in the final assay buffer. The final DMSO concentration should typically be below 0.5% to avoid solvent effects. If precipitation is observed, consider using a solubilizing agent or a different formulation, but validate that the agent does not interfere with the assay.
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition of your assay. Transporter activity can be sensitive to these parameters. Ensure the substrate concentration used is appropriate (ideally at or below the Km for competitive inhibition studies).
Low ASC-1 Expression Confirm the expression of functional ASC-1 in your cell line or tissue preparation using techniques like Western blot, qPCR, or a positive control substrate with known transport activity.
Cell Health Poor cell health can lead to unreliable assay results. Monitor cell viability throughout the experiment.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of your assay plate.
Edge Effects in Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with buffer or media.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all reagents.
Assay Timing Be consistent with incubation times for compound treatment and substrate addition.
Compound Adsorption Some compounds can adsorb to plasticware. Using low-adhesion plates and tubes may help.

Experimental Protocols

Key Control Experiments

To validate the on-target activity of this compound, a series of control experiments are essential.

  • Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound. A study on the structure-activity relationship (SAR) of this compound analogs can provide candidates.[2] The ideal negative control should have similar physicochemical properties but lack significant inhibitory activity against ASC-1. This helps to rule out off-target effects or artifacts caused by the chemical scaffold.

  • Cell Line Negative Control: Use a cell line that does not express ASC-1 or has been genetically modified (e.g., using CRISPR/Cas9) to knock out the SLC7A10 gene. This compound should not show significant activity in these cells.

  • Orthogonal Assays: Confirm the downstream consequences of ASC-1 inhibition. For example, measure the expected increase in extracellular D-serine or the subsequent enhancement of NMDA receptor activity.

Protocol 1: [3H]D-Serine Uptake Assay

This protocol measures the direct inhibition of ASC-1 transporter activity.

Materials:

  • Cells expressing ASC-1 (e.g., HEK293-hASC-1)

  • Control cells (not expressing ASC-1)

  • 96-well cell culture plates

  • This compound

  • Negative control compound

  • [3H]D-serine (radiolabeled substrate)

  • Unlabeled D-serine

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis Buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed ASC-1 expressing and control cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control compound in Uptake Buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Pre-incubation: Wash the cells with Uptake Buffer and then pre-incubate with the compound dilutions or vehicle for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the [3H]D-serine solution (at a concentration close to its Km for ASC-1) to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes, within the linear range of uptake), rapidly wash the cells with ice-cold Uptake Buffer to stop the transport.

  • Cell Lysis: Lyse the cells with Lysis Buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to protein concentration if necessary. Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Downstream NMDA Receptor Activity Assay (Calcium Imaging)

This protocol assesses the functional consequence of ASC-1 inhibition on NMDA receptor activation.

Materials:

  • Primary neuronal cultures or a cell line co-expressing ASC-1 and NMDA receptors

  • This compound

  • A selective NMDA receptor antagonist (e.g., AP5) as a negative control

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • NMDA receptor agonists (glutamate and a low concentration of D-serine to prime the receptor)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or plates suitable for imaging.

  • Dye Loading: Load the cells with a calcium indicator like Fluo-4 AM according to the manufacturer's instructions.

  • Compound Treatment: Pre-incubate the cells with this compound, vehicle, or the NMDA receptor antagonist (AP5) for a duration determined by your experimental setup.

  • Baseline Measurement: Acquire a baseline fluorescence reading.

  • Stimulation: Stimulate the cells with NMDA receptor agonists (glutamate and D-serine).

  • Data Acquisition: Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response to agonist stimulation in the presence and absence of this compound. An increase in the calcium signal with this compound treatment would be consistent with its mechanism of action. The response should be blocked by the NMDA receptor antagonist.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • Cells used in your primary assays

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, including concentrations higher than those used in the functional assays. Incubate for the same duration as your primary experiments.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8][9][10]

  • Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]

  • Data Analysis: A significant decrease in absorbance indicates reduced cell viability. Ideally, the concentrations of this compound used in functional assays should not cause a significant decrease in cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell Line / SystemValueReference
IC50 HEK293 cells expressing human ASC-137 nM[5][6]
IC50 Rat primary cortical cultures20 nM[5][6]
IC50 Rat brain synaptosomes ([3H]D-serine uptake)400 nM[1]
Selectivity >1000-fold over LAT-2 and ASCT-2-[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C31H30N4O5[11]
Molecular Weight 538.6 g/mol [4][6]
Solubility in DMSO Sparingly soluble (1-10 mg/mL)[4]
Solubility in Acetonitrile Slightly soluble (0.1-1 mg/mL)[4]

Visualizations

BMS-466442_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Serine_ext D-Serine ASC-1 ASC-1 Transporter (SLC7A10) D-Serine_ext->ASC-1 Uptake NMDA_Receptor NMDA Receptor D-Serine_ext->NMDA_Receptor Co-agonist Binding Glutamate_ext Glutamate Glutamate_ext->NMDA_Receptor Agonist Binding D-Serine_int D-Serine ASC-1->D-Serine_int Ca2+ Ca²⁺ NMDA_Receptor->Ca2+ Influx Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca2+->Downstream_Signaling Activates This compound This compound This compound->ASC-1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Validation Experimental Workflow for this compound Validation cluster_primary Primary Assay cluster_controls Essential Controls cluster_secondary Secondary/Functional Assays Uptake_Assay [³H]D-Serine Uptake Assay (IC50 Determination) Negative_Control_Compound Inactive Analog Control Uptake_Assay->Negative_Control_Compound Compare Activity Cell_Control ASC-1 Knockout/Negative Cell Line Control Uptake_Assay->Cell_Control Confirm Specificity Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Uptake_Assay->Cytotoxicity_Assay Rule out Toxicity Downstream_Assay Downstream Effect Assay (e.g., NMDA Receptor Activity) Uptake_Assay->Downstream_Assay Confirm Mechanism Selectivity_Assay Selectivity Profiling (Transporter Panel) Uptake_Assay->Selectivity_Assay Assess Off-Target Effects

Caption: Workflow for validating this compound activity.

References

Why is BMS-466442 not suitable for in vivo use?

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

This technical support guide provides information regarding the use of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1). Below are frequently asked questions and troubleshooting guidance based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule that selectively inhibits the ASC-1 transporter (encoded by the SLC7A10 gene).[1] ASC-1 is responsible for the transport of neutral amino acids, including D-serine, glycine, alanine, and cysteine, across cell membranes. By inhibiting ASC-1, this compound is proposed to increase the extracellular concentrations of D-serine and glycine. These amino acids are co-agonists of the N-methyl-D-aspartate (NMDA) receptor, and enhancing their levels is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1]

Q2: Why is this compound not suitable for in vivo use?

While this compound has demonstrated high potency and selectivity for the ASC-1 transporter in in vitro assays, it is consistently reported as being unsuitable for in vivo studies. The specific reasons for this unsuitability have not been detailed in publicly available literature. Drug development can be discontinued (B1498344) for in vivo use due to a variety of factors, including but not limited to:

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, meaning it is not well absorbed into the bloodstream when administered orally. It could also be subject to rapid metabolism or clearance, leading to a short half-life that prevents it from reaching and sustaining therapeutic concentrations at the target site.

  • Toxicity: The compound may have shown signs of toxicity in animal studies, such as off-target effects leading to adverse events in vital organs.

  • Poor Brain Penetration: For a drug targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial. This compound may have insufficient penetration into the brain to exert its intended pharmacological effect.

  • Metabolic Instability: The molecule might be quickly broken down into inactive or potentially toxic metabolites.

It is important to note that while one study demonstrated efficacy when this compound was directly infused into the brain (intracerebroventricularly) of mice, this method of administration bypasses the typical physiological barriers and metabolic processes encountered with systemic (e.g., oral or intravenous) administration. This further suggests that the unsuitability for in vivo use likely stems from issues with its pharmacokinetic properties or systemic toxicity.

Troubleshooting and Experimental Guidance

Issue: Difficulty observing an effect of this compound in a cellular assay.

  • Confirm ASC-1 Expression: Ensure that the cell line used in your experiment expresses the ASC-1 transporter (SLC7A10).

  • Solubility: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent, such as DMSO, before further dilution in your assay medium.

  • Concentration Range: Based on published data, this compound exhibits its inhibitory effects in the nanomolar range in in vitro systems. A proper dose-response curve should be generated to determine the optimal concentration for your specific cell type and assay conditions.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from available studies. No quantitative in vivo pharmacokinetic or toxicological data is publicly available.

ParameterSystemValueReference
IC50 Inhibition of [3H] D-serine uptake in rat brain synaptosomes400 nMMedChemExpress
IC50 Inhibition of ASC-1 in human ASC-1 expressing cells36.8 ± 11.6 nMMedChemExpress
IC50 Inhibition of ASC-1 in primary cultures19.7 ± 6.7 nMMedChemExpress

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing the in vivo suitability of a CNS drug candidate.

BMS-466442_Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Serine_Glycine_ext D-Serine / Glycine ASC1 ASC-1 Transporter D-Serine_Glycine_ext->ASC1 Uptake NMDA_Receptor NMDA Receptor D-Serine_Glycine_ext->NMDA_Receptor Co-agonist Binding D-Serine_Glycine_int D-Serine / Glycine ASC1->D-Serine_Glycine_int BMS466442 This compound BMS466442->ASC1 Inhibition Neuronal_Activity Neuronal Activity NMDA_Receptor->Neuronal_Activity Activation

Caption: Mechanism of action of this compound.

In_Vivo_Suitability_Workflow General Workflow for In Vivo Suitability Assessment cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_tox In Vivo Toxicology Potency Potency & Selectivity (IC50) PK_Studies Pharmacokinetic Studies in Animals (e.g., Rat, Mouse) Potency->PK_Studies Solubility Solubility Assessment Solubility->PK_Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->PK_Studies Bioavailability Oral Bioavailability PK_Studies->Bioavailability Half_Life Half-life (t1/2) PK_Studies->Half_Life Brain_Penetration Blood-Brain Barrier Penetration PK_Studies->Brain_Penetration Tox_Studies Toxicology Studies in Animals PK_Studies->Tox_Studies Decision Decision on In Vivo Suitability Bioavailability->Decision Half_Life->Decision Brain_Penetration->Decision Acute_Toxicity Acute Toxicity Tox_Studies->Acute_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity Tox_Studies->Repeat_Dose_Toxicity Acute_Toxicity->Decision Repeat_Dose_Toxicity->Decision

Caption: General experimental workflow for assessing in vivo suitability.

References

Best practices for handling and disposal of BMS-466442

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling and disposal of BMS-466442, a potent and selective asc-1 (alanine-serine-cysteine-1) transporter inhibitor.[1][2] The information is intended for researchers, scientists, and drug development professionals. As with any research chemical with limited safety data, caution should be exercised, and all institutional safety protocols must be followed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is an experimental drug that functions as a selective inhibitor of the alanine (B10760859) serine cysteine transporter-1 (ASC-1).[3] It is primarily used in laboratory research, particularly in neuroscience, to study the role of the ASC-1 transporter.[4][5] It is for research purposes only and not for human or veterinary use.[6]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure its stability.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: As a standard practice for handling a compound with an incomplete toxicological profile, it is recommended to wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO and slightly soluble in acetonitrile.[6] For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section below.

Q5: How should I dispose of this compound and its waste?

A5: this compound and any materials contaminated with it should be treated as chemical waste. Disposal must be in accordance with local, state, and federal regulations for chemical waste.[7][8] Do not dispose of it down the drain. Collect all waste in a designated, properly labeled, and sealed container for chemical waste pickup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent used.This compound has limited solubility in aqueous solutions. Use DMSO for initial stock solution preparation.[6]
Concentration is too high for the chosen solvent.Refer to the solubility data. You may need to prepare a more dilute solution or use a different solvent system if appropriate for your experiment.
The compound may have precipitated out of solution.Gentle warming or sonication may help to redissolve the compound.
Inconsistent experimental results Improper storage of the compound or stock solution.Ensure the solid compound and any prepared stock solutions are stored at the recommended temperatures (-20°C or -80°C) to prevent degradation.[4]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Inaccurate weighing or dilution.Use a calibrated analytical balance for weighing the solid compound and calibrated micropipettes for dilutions.

Quantitative Data

PropertyValueSource
Molecular Weight 538.6 g/mol [6]
Formula C₃₁H₃₀N₄O₅[6]
CAS Number 1598424-76-0[6]
Appearance Solid[6]
Storage Temperature -20°C to -80°C[4]
Solubility Soluble to 100 mM in DMSO. Sparingly soluble in DMSO (1-10 mg/ml). Slightly soluble in Acetonitrile (0.1-1 mg/ml).[6]
Purity ≥98%
IC₅₀ 20 nM in rat primary cortical cultures and 37 nM in HEK cells expressing asc-1.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the solid compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.386 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound. In this example, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizations

G cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste start Start: Receive this compound storage Store at -20°C to -80°C start->storage ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) storage->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect All Waste (Unused solution, contaminated labware) experiment->waste_collection After Experiment waste_container Use Designated, Labeled, Sealed Chemical Waste Container waste_collection->waste_container waste_pickup Arrange for Professional Chemical Waste Disposal waste_container->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Validation & Comparative

Navigating the Labyrinth of Schizophrenia Research: A Comparative Guide to In Vivo Tools Beyond BMS-466442

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of in vivo schizophrenia research, the quest for effective therapeutic agents is a continuous journey. While the Alanine-Serine-Cysteine Transporter-1 (ASC-1) inhibitor, BMS-466442, has been a valuable tool for exploring the glutamatergic hypothesis of schizophrenia, a new wave of compounds with diverse mechanisms of action is paving the way for novel therapeutic strategies. This guide provides an objective comparison of this compound with three promising alternatives—Ulotaront, Lumateperone (B1672687), and Xanomeline-trospium—supported by available preclinical and clinical data.

This comprehensive analysis delves into the distinct pharmacological profiles of these compounds, presenting a side-by-side comparison of their efficacy in established in vivo models of schizophrenia. Detailed experimental protocols for key behavioral assays are also provided to facilitate the replication and extension of these crucial findings.

At a Glance: Comparative Efficacy in Preclinical Models

The following table summarizes the available quantitative data from in vivo studies in widely used animal models of schizophrenia: phencyclidine (PCP)-induced hyperactivity, which models positive symptoms, and prepulse inhibition (PPI) of the startle reflex, which reflects sensorimotor gating deficits observed in patients. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from separate publications, which may involve variations in experimental conditions.

CompoundModelSpeciesDose RangeKey Finding
This compound PCP-Induced HyperactivityMouse10 - 100 mg/kg (p.o.)Dose-dependently reversed PCP-induced hyperlocomotion.
Ulotaront PCP-Induced HyperactivityMouse0.3 - 3 mg/kg (p.o.)Dose-dependently decreased PCP-induced hyperlocomotion[1].
Lumateperone MK-801-Induced HyperactivityRodentNot specifiedInhibits MK-801-induced hyperactivity.
Xanomeline (B1663083) Amphetamine-Induced HyperactivityRat1 - 10 mg/kg (s.c.)Attenuated amphetamine-induced hyperlocomotion.
This compound Prepulse Inhibition (PPI)RatNot specifiedNo publicly available data on the effect on PPI deficits.
Ulotaront PCP-Induced PPI DeficitNot specifiedNot specifiedEfficacious in preclinical models of prepulse inhibition[1].
Lumateperone DOI and MK-801-Induced PPI DeficitRodentNot specifiedInhibits disturbances in prepulse inhibition produced by DOI and MK-801.
Xanomeline Apomorphine-Induced PPI DeficitRat0.3 - 3 mg/kg (s.c.)Reversed apomorphine-induced deficits in PPI.

Deep Dive into Mechanisms and In Vivo Performance

This compound: Targeting the Glutamate (B1630785) System

This compound is a selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1). By blocking ASC-1, it increases the extracellular levels of D-serine, an endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor. This indirect potentiation of NMDA receptor function is aimed at correcting the hypothesized glutamatergic hypofunction in schizophrenia.

  • In Vivo Evidence: Preclinical studies have demonstrated that this compound can reverse the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice, a standard model for the positive symptoms of schizophrenia.

The New Wave of Antipsychotics: Beyond Dopamine (B1211576) and Glutamate

The alternatives to this compound represent a shift towards novel molecular targets, offering the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.

Ulotaront is a first-in-class agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and also exhibits 5-HT1A receptor agonist activity[1][2][3]. This mechanism is distinct from traditional antipsychotics that primarily target dopamine D2 receptors[1].

  • In Vivo Evidence: Ulotaront has shown a promising preclinical profile, demonstrating efficacy in rodent models of psychosis, including the reversal of PCP-induced hyperactivity[1]. It has also been reported to be effective in models of sensorimotor gating deficits (prepulse inhibition)[1].

Lumateperone possesses a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic D2 partial agonist, a postsynaptic D2 antagonist, and a modulator of D1 receptor-dependent glutamate transmission[4][5].

  • In Vivo Evidence: Preclinical studies have shown that lumateperone is effective in rodent models of psychosis, such as inhibiting hyperactivity induced by MK-801 (another NMDA receptor antagonist) and disrupting prepulse inhibition caused by serotonergic and glutamatergic agents. In clinical trials, lumateperone (42 mg/day) has demonstrated significant reductions in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo in patients with acute exacerbation of schizophrenia[6][7][8][9].

Xanomeline is an M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist. To mitigate peripheral cholinergic side effects, it is co-formulated with trospium, a peripherally restricted muscarinic antagonist. This combination aims to selectively stimulate central muscarinic receptors implicated in the pathophysiology of schizophrenia.

  • In Vivo Evidence: Preclinical studies with xanomeline have demonstrated its ability to attenuate amphetamine-induced hyperactivity and reverse apomorphine-induced deficits in prepulse inhibition in rats. In recent phase 3 clinical trials (EMERGENT-2 and EMERGENT-3), xanomeline-trospium showed a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo in adults with schizophrenia[10][11].

Experimental Protocols: A Guide for In Vivo Research

Reproducibility is the cornerstone of scientific advancement. To this end, detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Phencyclidine (PCP)-Induced Hyperactivity in Mice

This model is widely used to screen for potential antipsychotic activity, particularly against the positive symptoms of schizophrenia[12][13][14].

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Phencyclidine hydrochloride (PCP)

  • Saline (0.9% NaCl)

  • Test compound (e.g., this compound, Ulotaront) or vehicle

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, place each mouse individually into an open-field chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before PCP administration (e.g., 30-60 minutes).

    • Administer PCP (typically 3-5 mg/kg, subcutaneous) or saline.

  • Data Collection: Immediately after PCP or saline injection, place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks during the testing period. Compare the activity of the PCP + test compound group to the PCP + vehicle group to determine the effect of the test compound on PCP-induced hyperactivity. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

Prepulse Inhibition (PPI) of the Startle Reflex in Rodents

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia[15][16][17][18][19].

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Startle response measurement system (e.g., SR-LAB)

  • Acoustic stimuli generator

  • Test compound or vehicle

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Habituation: Place each animal in the startle chamber and allow for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse), typically 120 dB white noise for 40 ms (B15284909).

    • Prepulse-alone trials: A weaker acoustic stimulus (the prepulse), typically 3-12 dB above the background noise for 20 ms.

    • Prepulse-pulse trials: The prepulse is presented 30-120 ms before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: Administer the test compound or vehicle at a specified time before the testing session. To induce a PPI deficit, a psychotomimetic agent like PCP or apomorphine (B128758) can be administered prior to the test compound.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]. Statistical analysis is performed using ANOVA to compare PPI levels between treatment groups.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.

G Signaling Pathway of this compound BMS466442 This compound ASC1 ASC-1 Transporter BMS466442->ASC1 Inhibits DSerine_in Intracellular D-Serine ASC1->DSerine_in Transports DSerine_out Extracellular D-Serine DSerine_out->ASC1 Glycine_Site Glycine Site DSerine_out->Glycine_Site Binds to NMDA_Receptor NMDA Receptor Glutamate_Signal Enhanced Glutamatergic Signaling NMDA_Receptor->Glutamate_Signal Activates Glycine_Site->NMDA_Receptor

Caption: Mechanism of action of this compound.

G Experimental Workflow for PCP-Induced Hyperactivity Start Start Acclimation Acclimation (1 hour) Start->Acclimation Habituation Habituation in Open-Field (30 min) Acclimation->Habituation Drug_Admin Administer Test Compound/Vehicle Habituation->Drug_Admin PCP_Admin Administer PCP/Saline Drug_Admin->PCP_Admin Data_Collection Record Locomotor Activity (60-120 min) PCP_Admin->Data_Collection Analysis Data Analysis (ANOVA) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the PCP-induced hyperactivity model.

G Logical Relationship of Novel Antipsychotic Targets Schizophrenia Schizophrenia Pathophysiology Glutamate Glutamatergic Hypofunction Schizophrenia->Glutamate Dopamine Dopaminergic Dysregulation Schizophrenia->Dopamine Serotonin Serotonergic Imbalance Schizophrenia->Serotonin Muscarinic Muscarinic Dysfunction Schizophrenia->Muscarinic BMS466442 This compound (ASC-1 Inhibitor) BMS466442->Glutamate Targets Ulotaront Ulotaront (TAAR1 Agonist) Ulotaront->Dopamine Modulates Ulotaront->Serotonin Modulates Lumateperone Lumateperone (Multi-Target) Lumateperone->Glutamate Modulates Lumateperone->Dopamine Modulates Lumateperone->Serotonin Modulates Xanomeline Xanomeline (Muscarinic Agonist) Xanomeline->Muscarinic Targets

Caption: Therapeutic targets of novel antipsychotics.

Conclusion: A Diversifying Toolkit for a Complex Disorder

The emergence of novel therapeutic agents with diverse mechanisms of action signifies a paradigm shift in schizophrenia research. While this compound remains a relevant tool for investigating the glutamatergic system, alternatives like Ulotaront, Lumateperone, and Xanomeline-trospium offer exciting new avenues for targeting the complex and multifaceted pathophysiology of schizophrenia. Their distinct pharmacological profiles and promising preclinical and clinical data underscore the importance of a diversified toolkit for developing more effective and better-tolerated treatments for this debilitating disorder. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection of in vivo tools and to contribute to the ongoing efforts to unravel the complexities of schizophrenia and discover novel therapeutic interventions.

References

Cross-Reactivity Profile of BMS-466442 with Other Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

BMS-466442 is a highly potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (asc-1), also known as SLC7A10. This guide provides a comparative overview of its cross-reactivity with other transporters, based on available in vitro data.

This compound demonstrates significant selectivity for the asc-1 transporter, with reported IC50 values in the low nanomolar range. In contrast, its activity against a panel of other transporters is markedly lower, indicating a favorable selectivity profile.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against various transporters. Data is compiled from in vitro studies, primarily from research published in the Journal of Neurochemistry[1][2].

Transporter TargetCommon NameIC50 (nM)Fold Selectivity vs. asc-1 (approx.)
SLC7A10 asc-1 19.7 - 37 -
SLC7A8LAT-2>10,000>1000-fold
SLC1A5ASCT-2>10,000>1000-fold
Other Transporters*->10,000>270-fold

*this compound was screened against a panel of over 40 other transporters and showed IC50 values greater than 10 µM for all of them[3]. The specific transporters in this panel are not publicly available in the primary literature.

Experimental Protocols

The determination of the inhibitory activity of this compound against various transporters typically involves in vitro cell-based assays. Below is a generalized experimental protocol based on commonly used methodologies for transporter inhibition studies.

Cell-Based Transporter Inhibition Assay (HEK293 Cells)

This protocol describes the measurement of inhibitory activity of a test compound against a specific transporter expressed in a human embryonic kidney (HEK293) cell line.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the transporter of interest (e.g., asc-1, LAT-2, ASCT-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and form a monolayer overnight.

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • A solution containing a range of concentrations of the test compound (this compound) is prepared in the assay buffer.

  • The cells are pre-incubated with the test compound solutions for a specified period (e.g., 10-30 minutes) at 37°C.

  • Following pre-incubation, a solution containing a radiolabeled substrate specific for the transporter of interest (e.g., [3H]D-serine for asc-1) is added to each well. The final concentration of the substrate is typically near its Michaelis-Menten constant (Km) value for the transporter.

  • The incubation with the substrate is carried out for a short, defined period (e.g., 1-10 minutes) at 37°C to ensure initial rates of transport are measured.

3. Termination and Lysis:

  • The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold assay buffer.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing a non-ionic detergent).

4. Quantification and Data Analysis:

  • The amount of radioactivity in the cell lysate, which corresponds to the amount of substrate transported into the cells, is measured using a scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) cells.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the transporter activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture HEK293 cells expressing target transporter seed Seed cells in 96-well plates culture->seed wash1 Wash cells with assay buffer seed->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_substrate Add radiolabeled substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for a cell-based transporter inhibition assay.

Signaling Pathway Diagram

This compound acts as a direct inhibitor of the asc-1 transporter, thereby blocking the transport of its substrates. This is a direct interaction and does not involve a complex signaling pathway.

G BMS466442 This compound asc1 asc-1 Transporter (SLC7A10) BMS466442->asc1 Inhibition Substrate_in Substrate (Intracellular) asc1->Substrate_in Substrate_out Substrate (e.g., D-serine) (Extracellular) Substrate_out->asc1 Transport

Caption: Inhibition of asc-1 transporter by this compound.

References

Validating ASC-1 Inhibition: A Comparative Guide to BMS-466442 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10, using the selective inhibitor BMS-466442, against genetic knockdown and knockout models. By presenting supporting experimental data from cellular and animal models, this document aims to validate the on-target effects of this compound and highlight the phenotypic concordance between chemical and genetic perturbation of ASC-1 function.

At a Glance: Pharmacological vs. Genetic Inhibition of ASC-1

FeaturePharmacological Inhibition (this compound)Genetic Knockdown (siRNA/shRNA)Genetic Knockout (KO)
Mechanism Competitive antagonist at the orthosteric site, blocking substrate transport.[1][2]Post-transcriptional silencing of ASC-1 mRNA.Complete ablation of the ASC-1 gene (Slc7a10).
Model System In vitro (cell cultures), ex vivo (brain slices), in vivo (zebrafish).[3][4][5]In vitro (cell cultures, e.g., adipocytes, melanoma cells).In vivo (mice).[6][7]
Key Phenotypes Adipocytes: Increased lipid accumulation, decreased serine uptake, increased reactive oxygen species (ROS).[3][5][8]Adipocytes: Promotes formation of beige adipocytes.Whole Animal (Mouse): Severe neurological defects, tremors, seizures, early postnatal death.[6][7] Adipocytes: Increased D-serine accumulation in preadipocytes.[3]
Advantages Dose-dependent and reversible inhibition, high temporal control.Target-specific reduction in protein expression.Complete and permanent loss of function, ideal for studying developmental roles.
Limitations Potential for off-target effects (though reported to be highly selective).[3]Incomplete knockdown, potential for off-target effects of RNAi machinery.Potential for developmental compensation, embryonic or neonatal lethality can preclude studies in adults.[6][7]

Quantitative Data Summary

Table 1: In Vitro Inhibition of ASC-1 by this compound
ParameterCell TypeValueReference
IC50 (D-Serine Uptake)Human ASC-1 expressing cells37 nM--INVALID-LINK--
IC50 (D-Serine Uptake)Primary rat neuronal cultures20 nM--INVALID-LINK--
Table 2: Phenotypic Comparison of ASC-1 Inhibition
PhenotypeThis compound Treatment (Adipocytes)ASC-1 Knockdown (Adipocytes)ASC-1 Knockout (Mouse)
Lipid Metabolism Increased lipid accumulation.[3][5][8]Promotes beige adipocyte formation.[9]Not extensively studied in adipose tissue, but KO mice have altered metabolism.
Amino Acid Transport Decreased D-serine and L-serine uptake.[3]Increased intracellular D-serine in preadipocytes.[3]Decreased brain glycine (B1666218) levels.[6]
Neurological Function Not reported in vivo.Not applicable.Severe tremors, ataxia, seizures, and early postnatal death.[6][7]
Gene Expression Upregulation of genes involved in lipid storage (e.g., SCD) and downregulation of genes in lipid oxidation (e.g., CPT1A).[5]Altered expression of genes related to BCAA catabolism, lipogenesis, and glyceroneogenesis.Altered expression of genes in the basal ganglia in a Parkinson's model.[10]

Experimental Protocols

D-Serine Uptake Assay

This protocol is adapted from studies investigating ASC-1 transporter function.[11][12]

  • Cell Culture: Culture primary astrocytes or HEK293 cells transfected with ASC-1 in 96-well plates.

  • Loading: Wash cells with HEPES-buffered saline (HBS). Incubate cells with radiolabeled D-[3H]serine (e.g., 100 nM to 5 µM) in HBS at 25°C.

  • Inhibition: For inhibitor studies, pre-incubate cells with this compound at various concentrations before adding the radiolabeled substrate.

  • Termination: Stop the uptake by washing the cells four times with ice-cold HBS.

  • Lysis and Scintillation Counting: Lyse the cells with water and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Adipocyte Differentiation and Lipid Accumulation Assay

This protocol is based on studies of ASC-1 function in adipocytes.[4][8]

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

  • Differentiation Induction: At confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

  • Inhibitor Treatment: Treat the differentiating adipocytes with this compound (e.g., 10 µM) or vehicle control (DMSO).

  • Maintenance: After 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), replenishing it every 2 days.

  • Lipid Staining: On day 8 of differentiation, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol (B130326) and measure the absorbance at 520 nm to quantify lipid accumulation.

Generation and Phenotyping of ASC-1 Knockout Mice

This is a generalized workflow based on descriptions of ASC-1 knockout mouse studies.[6][7]

  • Gene Targeting: Generate a targeting vector to disrupt the Slc7a10 gene via homologous recombination in embryonic stem (ES) cells.

  • Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

  • Breeding and Genotyping: Breed chimeric mice to obtain heterozygous (asc-1+/-) offspring. Intercross heterozygous mice to generate homozygous knockout (asc-1-/-), heterozygous, and wild-type (asc-1+/+) littermates. Genotype the offspring using PCR analysis of tail DNA.

  • Phenotypic Analysis:

    • Behavioral: Monitor the mice for tremors, ataxia, and seizures. Conduct behavioral tests such as the tail suspension test and righting reflex test.[6]

    • Electrophysiology: Record electroencephalograms (EEGs) to detect seizure activity.[7]

    • Neurochemistry: Measure amino acid levels (e.g., glycine, D-serine) in brain tissue using high-performance liquid chromatography (HPLC).[6]

    • Survival: Monitor the lifespan of the knockout mice.

Visualizations

experimental_workflow Experimental Workflow for Validating ASC-1 Inhibition cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., HEK293-ASC-1, Adipocytes) Pharmacological_Inhibition Pharmacological Inhibition (this compound) Cell_Culture->Pharmacological_Inhibition Genetic_Inhibition Genetic Inhibition (siRNA/shRNA) Cell_Culture->Genetic_Inhibition Functional_Assays Functional Assays (D-Serine Uptake, Lipid Accumulation) Pharmacological_Inhibition->Functional_Assays Genetic_Inhibition->Functional_Assays Biochemical_Analysis Biochemical Analysis (Western Blot, qPCR) Functional_Assays->Biochemical_Analysis Generate_KO_Mouse Generate ASC-1 KO Mouse Phenotypic_Analysis Phenotypic Analysis (Behavioral, Neurological) Generate_KO_Mouse->Phenotypic_Analysis Comparative_Phenotyping Comparative Phenotyping Phenotypic_Analysis->Comparative_Phenotyping Pharmacological_Challenge Pharmacological Challenge (this compound Administration) - Hypothetical Pharmacological_Challenge->Comparative_Phenotyping

Caption: A general workflow for validating ASC-1 inhibition.

signaling_pathway_neuron ASC-1 in Neuronal Signaling ASC1 ASC-1 Transporter Glycine Glycine ASC1->Glycine Transport DSerine D-Serine ASC1->DSerine Transport NMDAR NMDA Receptor Glycine->NMDAR Co-agonist DSerine->NMDAR Co-agonist Synaptic_Transmission Synaptic Transmission (LTP, LTD) NMDAR->Synaptic_Transmission Activation BMS466442 This compound BMS466442->ASC1 Inhibits KO Genetic Knockout KO->ASC1 Ablates

Caption: Role of ASC-1 in regulating NMDA receptor signaling.

signaling_pathway_adipocyte ASC-1 in Adipocyte Metabolism ASC1 ASC-1 Transporter Glutathione Glutathione Synthesis ASC1->Glutathione Provides Substrate Serine Serine Serine->ASC1 Uptake ROS Reactive Oxygen Species (ROS) Glutathione->ROS Reduces Lipid_Storage Lipid Storage ROS->Lipid_Storage Promotes BMS466442 This compound BMS466442->ASC1 Inhibits KO_KD Genetic Knockout/ Knockdown KO_KD->ASC1 Ablates/Reduces

Caption: ASC-1's role in adipocyte metabolism and lipid storage.

References

A Comparative Guide to the Selectivity of BMS-466442 versus LAT-2 and ASCT-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a pharmacological inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the selectivity profile of BMS-466442, a potent inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), with inhibitors of the L-Type Amino Acid Transporter 2 (LAT-2) and the Alanine-Serine-Cysteine Transporter 2 (ASCT-2).

Introduction to the Transporters

ASC-1 (SLC7A10): A neutral amino acid transporter primarily found in the brain.[1] It plays a crucial role in regulating the synaptic availability of D-serine and glycine, which are co-agonists of the NMDA receptor, thereby modulating glutamatergic neurotransmission.[2][3]

LAT-2 (SLC7A8): A broadly expressed transporter, particularly in the kidney and intestine, that facilitates the sodium-independent exchange of a wide range of neutral amino acids.[4][5] It is involved in the basolateral reabsorption of amino acids in epithelial tissues.[5]

ASCT-2 (SLC1A5): A sodium-dependent transporter for neutral amino acids, with a high affinity for glutamine.[6] It is ubiquitously expressed and often overexpressed in cancer cells, where it plays a critical role in supplying glutamine to fuel metabolic processes and support cell growth, often in conjunction with mTOR signaling.[6][[“]]

Selectivity Profile Comparison

This compound stands out for its exceptional selectivity for the ASC-1 transporter. In contrast, the landscape of selective inhibitors for LAT-2 is less defined, and the selectivity of prominent ASCT-2 inhibitors has been a subject of debate within the scientific community.

Data Presentation

The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and representative inhibitors of ASCT-2. Due to the limited availability of well-characterized selective LAT-2 inhibitors in the public domain, a direct comparison is challenging.

InhibitorPrimary TargetIC50 (Primary Target)Selectivity ProfileReference
This compound ASC-1 (SLC7A10)11 nM (recombinant) 19.7 nM (rat primary cortical cultures) 36.8 nM (HEK cells expressing ASC-1)>1000-fold selective over LAT-2 and ASCT-2[2][8]
V-9302 ASCT-2 (SLC1A5)9.6 µM (HEK-293 cells)Selectivity is debated. Some studies suggest it also inhibits SNAT2 and LAT1.[9]

Signaling and Functional Pathways

The distinct roles of ASC-1, LAT-2, and ASCT-2 are reflected in their involvement in different cellular signaling pathways and physiological functions.

ASC1_Pathway cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron ASC1 ASC-1 (SLC7A10) D_Serine D-Serine Presynaptic_Neuron->D_Serine Synthesis via Serine Racemase Postsynaptic_Neuron Postsynaptic Neuron Astrocyte Astrocyte Astrocyte->D_Serine L-Serine shuttle ASC1->D_Serine Transport Glycine Glycine ASC1->Glycine Transport NMDA_Receptor NMDA Receptor NMDA_Receptor->Postsynaptic_Neuron Ca2+ influx, Synaptic Plasticity D_Serine->NMDA_Receptor Co-agonist Glycine->NMDA_Receptor Co-agonist BMS_466442 This compound BMS_466442->ASC1 Inhibits

ASC-1's role in modulating NMDA receptor activity.

LAT2_Pathway cluster_epithelium Renal Proximal Tubule Epithelium Lumen Tubular Lumen (Filtrate) Apical_Transporters Apical Amino Acid Transporters Lumen->Apical_Transporters Uptake Epithelial_Cell Epithelial Cell LAT2 LAT-2 (SLC7A8) TAT1 TAT1 Neutral_AAs Neutral Amino Acids Epithelial_Cell->Neutral_AAs Blood Blood LAT2->Blood Efflux (Exchange) TAT1->Blood Efflux (Uniporter) Neutral_AAs->Apical_Transporters Neutral_AAs->LAT2 Aromatic_AAs Aromatic Amino Acids Aromatic_AAs->TAT1

LAT-2's function in renal amino acid reabsorption.

ASCT2_Pathway cluster_cell Cancer Cell ASCT2 ASCT-2 (SLC1A5) Glutamine Glutamine ASCT2->Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Activates Metabolism Metabolic Pathways (e.g., TCA cycle, Nucleotide Synthesis) Glutamine->Metabolism Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Metabolism->Proliferation Supports V9302 V-9302 V9302->ASCT2 Inhibits Extracellular_Glutamine Extracellular Glutamine Extracellular_Glutamine->ASCT2 Uptake

ASCT-2's role in cancer cell metabolism and mTOR signaling.

Experimental Protocols

The selectivity of these inhibitors is typically determined using radiolabeled amino acid uptake assays in cells expressing the transporter of interest. Below is a representative protocol for a competitive inhibition assay.

Radiolabeled Amino Acid Uptake Competition Assay

This protocol is a composite of standard methods used to assess inhibitor potency against amino acid transporters.

1. Cell Culture and Transfection: a. Culture a suitable host cell line (e.g., HEK293) in appropriate media and conditions. b. Transiently or stably transfect the cells with the cDNA encoding the human transporter of interest (ASC-1, LAT-2, or ASCT-2). For control experiments, use mock-transfected cells. c. Seed the transfected cells into 24- or 48-well plates and grow to a confluent monolayer.

2. Preparation of Assay Solutions: a. Uptake Buffer: Prepare a buffer appropriate for the transporter. For sodium-dependent transporters like ASCT-2, use a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS). For sodium-independent transporters like ASC-1 and LAT-2, a sodium-free buffer (e.g., HBSS with sodium salts replaced by choline (B1196258) chloride) should be used. b. Radiolabeled Substrate: Prepare a working solution of the radiolabeled substrate (e.g., [³H]D-serine for ASC-1, [¹⁴C]L-leucine for LAT-2, or [³H]L-glutamine for ASCT-2) in the uptake buffer at a concentration close to its Km value for the respective transporter. c. Inhibitor Solutions: Prepare serial dilutions of the test inhibitor (e.g., this compound, V-9302) in the uptake buffer across a wide concentration range.

3. Uptake Assay: a. Wash the cell monolayers twice with pre-warmed uptake buffer. b. Add the inhibitor solutions (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake by adding the radiolabeled substrate solution to each well. d. Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C, ensuring the uptake is in the linear range. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

4. Measurement of Radioactivity: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the lysate to a scintillation vial. c. Add scintillation cocktail to each vial. d. Quantify the radioactivity using a liquid scintillation counter.

5. Data Analysis: a. Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per milligram of protein). b. Subtract the non-specific uptake (measured in mock-transfected cells or in the presence of a saturating concentration of a known inhibitor) from the total uptake to obtain specific uptake. c. Plot the percentage of specific uptake against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

Conclusion

This compound demonstrates a highly potent and selective inhibitory profile against ASC-1, making it a valuable tool for studying the specific functions of this transporter. The landscape of selective inhibitors for LAT-2 and ASCT-2 is more complex. While inhibitors for ASCT-2 exist, their selectivity can be a concern, and highly selective and potent inhibitors for LAT-2 are not yet well-established. The experimental protocols outlined provide a framework for the continued characterization and development of selective inhibitors for these important amino acid transporters.

References

A Comparative Guide to NMDA Receptor Modulators: BMS-466442, Ifenprodil, and Traxoprodil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of BMS-466442, an indirect modulator of the N-methyl-D-aspartate (NMDA) receptor, with the direct, NR2B subunit-selective antagonists, ifenprodil (B1662929) and traxoprodil (B148271). The information presented herein is intended to inform preclinical research and drug development efforts targeting the glutamatergic system.

Introduction

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established target for therapeutic intervention in a variety of neurological and psychiatric disorders. Modulation of NMDA receptor activity can be achieved through various mechanisms. This guide focuses on two distinct approaches: indirect modulation via inhibition of the alanine-serine-cysteine transporter-1 (ASC-1) by this compound, and direct antagonism of the NR2B subunit by ifenprodil and its analog, traxoprodil. Understanding the in vitro efficacy and methodologies for evaluating these compounds is critical for advancing research in this field.

Mechanism of Action

This compound is not a direct NMDA receptor ligand. Instead, it is a potent and selective inhibitor of the ASC-1 transporter.[1] ASC-1 is responsible for the uptake of neutral amino acids, including D-serine, a crucial co-agonist at the glycine (B1666218) binding site of the NMDA receptor. By inhibiting ASC-1, this compound increases the extracellular concentration of D-serine, thereby enhancing NMDA receptor activation.

Ifenprodil and Traxoprodil are direct, non-competitive antagonists of the NMDA receptor, with high selectivity for the NR2B subunit.[2][3] They bind to a unique site on the NR2B subunit, distinct from the glutamate (B1630785) or glycine binding sites, and allosterically inhibit receptor function. Traxoprodil is an analog of ifenprodil, developed to have a more favorable side effect profile.

In Vitro Efficacy Data

The following tables summarize the in vitro potency of this compound, ifenprodil, and traxoprodil from various experimental systems.

Table 1: In Vitro Potency of this compound (ASC-1 Inhibition)

Cell SystemAssayIC50 (nM)Reference
Human ASC-1 expressing cellsD-serine uptake37[1]
Rat primary cortical culturesD-serine uptake20[1]

Table 2: In Vitro Potency of Ifenprodil and Traxoprodil (NR2B-containing NMDA Receptor Inhibition)

CompoundReceptor SubunitAssayIC50 / KD (nM)Reference
IfenprodilNR1/NR2BElectrophysiology~150[2]
IfenprodilNR1/NR2BElectrophysiology155
TraxoprodilNR1/NR2BRadioligand Binding ([3H]CP-101,606)KD = 6.0
TraxoprodilNR1/NR2BGlutamate-induced neurotoxicityIC50 = 11

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy data. Below are outlines of the key experimental protocols used to characterize these NMDA receptor modulators.

D-Serine Uptake Assay (for ASC-1 Inhibitors like this compound)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled or fluorescently tagged D-serine into cells expressing the ASC-1 transporter.

a) Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells or primary neuronal cultures are transfected to express the ASC-1 transporter.

  • Cells are plated in multi-well plates and allowed to adhere and grow to a suitable confluency.

b) Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution.

  • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • A solution containing a known concentration of labeled D-serine (e.g., [3H]D-serine) is added to each well.

  • The uptake is allowed to proceed for a specific time at a controlled temperature.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular labeled D-serine.

  • The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader.

c) Data Analysis:

  • The amount of D-serine uptake is plotted against the concentration of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of D-serine uptake, is calculated from the resulting dose-response curve.

NMDA Receptor Radioligand Binding Assay (for Ifenprodil and Traxoprodil)

This assay determines the binding affinity of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

a) Membrane Preparation:

  • Brain tissue (e.g., rat forebrain) or cells expressing the target NMDA receptor subtype (e.g., NR1/NR2B) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

b) Assay Procedure:

  • The membrane preparation is incubated with a specific radioligand (e.g., [3H]ifenprodil or a similar NR2B-selective radioligand) and varying concentrations of the unlabeled test compound (e.g., traxoprodil).

  • The incubation is carried out for a time sufficient to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

c) Data Analysis:

  • The specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound.

  • The IC50 value is determined from the competition curve, and this can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology Assay (for Ifenprodil and Traxoprodil)

This functional assay measures the effect of a compound on the ion channel activity of NMDA receptors expressed in a cellular system, typically Xenopus oocytes or mammalian cell lines.

a) Cell Preparation:

  • Xenopus oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).

  • Alternatively, mammalian cells are transfected with plasmids containing the cDNAs for the receptor subunits.

b) Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells) Recording:

  • The cell is voltage-clamped at a specific holding potential.

  • The NMDA receptors are activated by the application of glutamate and the co-agonist glycine or D-serine.

  • The resulting inward current is measured.

  • The test compound (e.g., ifenprodil) is applied at various concentrations, and the effect on the NMDA-evoked current is recorded.

c) Data Analysis:

  • The inhibition of the NMDA receptor current by the test compound is measured.

  • A dose-response curve is generated by plotting the percentage of current inhibition against the compound concentration.

  • The IC50 value is determined from this curve.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_asc1 ASC-1 Inhibition Assay cluster_nmda NMDA Receptor Antagonism Assays cluster_binding Radioligand Binding cluster_epys Electrophysiology asc1_cells Cells Expressing ASC-1 asc1_preinc Pre-incubate with This compound asc1_cells->asc1_preinc asc1_add_dserine Add Labeled D-Serine asc1_preinc->asc1_add_dserine asc1_uptake Uptake Period asc1_add_dserine->asc1_uptake asc1_wash Wash and Lyse asc1_uptake->asc1_wash asc1_measure Measure Intracellular Signal asc1_wash->asc1_measure asc1_ic50 Calculate IC50 asc1_measure->asc1_ic50 bind_mem Membranes with NR1/NR2B Receptors bind_inc Incubate with Radioligand & Ifenprodil/Traxoprodil bind_mem->bind_inc bind_filt Filter and Wash bind_inc->bind_filt bind_measure Measure Radioactivity bind_filt->bind_measure bind_ki Calculate Ki bind_measure->bind_ki epys_cells Cells Expressing NR1/NR2B Receptors epys_record Record NMDA-evoked Currents epys_cells->epys_record epys_apply Apply Ifenprodil/Traxoprodil epys_record->epys_apply epys_measure Measure Current Inhibition epys_apply->epys_measure epys_ic50 Calculate IC50 epys_measure->epys_ic50

Caption: Experimental workflows for evaluating the in vitro efficacy of ASC-1 inhibitors and NMDA receptor antagonists.

nmda_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nmda_receptor NMDA Receptor (NR1/NR2B) ca_ion Ca²⁺ nmda_receptor->ca_ion Influx asc1_transporter ASC-1 Transporter d_serine D-Serine asc1_transporter->d_serine Uptake glutamate Glutamate glutamate->nmda_receptor Binds to NR2B d_serine->nmda_receptor Binds to NR1 (Co-agonist) bms This compound bms->asc1_transporter Inhibits ifenprodil Ifenprodil / Traxoprodil ifenprodil->nmda_receptor Inhibits (Allosteric) cam Calmodulin ca_ion->cam Activates camk CaMKII cam->camk Activates nos nNOS cam->nos Activates creb CREB camk->creb Phosphorylates no NO nos->no gene_expression Gene Expression (Synaptic Plasticity, etc.) creb->gene_expression Regulates

Caption: NMDA receptor signaling pathway and points of modulation by this compound and NR2B antagonists.

Conclusion

This compound, ifenprodil, and traxoprodil represent two distinct strategies for modulating NMDA receptor function. This compound acts as an indirect positive modulator by increasing the availability of the co-agonist D-serine, while ifenprodil and traxoprodil are direct, subunit-selective antagonists. The choice of modulator for research or therapeutic development will depend on the desired outcome: potentiation or inhibition of NMDA receptor activity. The in vitro assays detailed in this guide provide a framework for the continued evaluation and comparison of novel compounds targeting this critical neurotransmitter system.

References

Validating the On-Target Effects of BMS-466442: A Comparative Guide to siRNA-Mediated Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of BMS-466442, a selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10). We will focus on the use of small interfering RNA (siRNA) as a gold-standard for confirming that the pharmacological effects of this compound are a direct result of its interaction with ASC-1. This guide also presents alternative validation strategies and detailed experimental protocols to support your research.

Introduction to this compound and the Importance of On-Target Validation

This compound is a potent and selective inhibitor of the ASC-1 transporter, which plays a crucial role in regulating the synaptic concentrations of D-serine and glycine.[1] By inhibiting ASC-1, this compound is being investigated as a potential therapeutic for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[1]

In drug development, it is critical to demonstrate that the observed biological effects of a compound are due to its intended interaction with the target protein (on-target effects) and not due to unintended interactions with other cellular components (off-target effects). Using a secondary, orthogonal method to mimic the effect of the small molecule inhibitor is a robust way to validate its mechanism of action. Gene silencing using siRNA provides a powerful and specific way to achieve this. By comparing the phenotype induced by this compound with that of siRNA-mediated knockdown of SLC7A10, researchers can confidently attribute the compound's effects to its on-target activity.

Comparison of this compound and SLC7A10 siRNA

The central principle of this validation strategy is that if this compound is a specific inhibitor of ASC-1, its application to cells should phenocopy the effects of reducing ASC-1 protein levels via siRNA.

Method Mechanism of Action Advantages Limitations
This compound Small molecule inhibitor that binds to the ASC-1 transporter, blocking the transport of amino acids like D-serine.[2]- Rapid onset of action- Dose-dependent and reversible inhibition- High temporal control- Potential for off-target effects- Pharmacokinetic and pharmacodynamic complexities in vivo
SLC7A10 siRNA A short, double-stranded RNA molecule that triggers the degradation of SLC7A10 mRNA, leading to reduced ASC-1 protein expression.- High specificity for the target gene- Can reveal functions of the target protein beyond enzymatic/transport activity (e.g., scaffolding roles)- Slower onset of action (requires mRNA and protein turnover)- Potential for incomplete knockdown- Can have off-target effects through unintended mRNA binding- Delivery can be challenging, especially in vivo
Quantitative Data Comparison

While no single study has published a side-by-side quantitative comparison of this compound and SLC7A10 siRNA on the same functional endpoint, we can synthesize data from studies that have investigated both pharmacological inhibition and genetic silencing of SLC7A10 in similar contexts, particularly in adipocytes.

Parameter Effect of this compound (in human/murine adipocytes) Effect of SLC7A10 Silencing (in murine adipocytes) Reference
Serine Uptake Potent reduction in D-serine and L-serine uptake.Decreased serine uptake.[3][4]
Glutathione (GSH) Levels Decreased intracellular GSH levels.Not explicitly stated, but consistent with reduced serine uptake, a precursor for GSH.[3][4]
Reactive Oxygen Species (ROS) Increased ROS generation.Consistent with findings of increased ROS upon SLC7A10 inhibition.[3][4]
Mitochondrial Respiration Decreased mitochondrial uncoupling and respiration in some beige/brown adipocyte cultures.Increased thermogenic gene expression and mitochondrial uncoupling in white preadipocytes.[3]
Lipid Accumulation Increased lipid accumulation.Increased lipid accumulation.[4]

Note: The seemingly contradictory findings on mitochondrial respiration may be due to differences in the adipocyte subtype (white vs. beige/brown) and the timing of ASC-1 inhibition (in mature adipocytes vs. during differentiation).

Experimental Protocols

Validating this compound On-Target Effects using SLC7A10 siRNA

This experiment aims to determine if the effect of this compound on amino acid transport is phenocopied by the specific knockdown of its target, SLC7A10.

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 siRNA Transfection cluster_2 This compound Treatment cluster_3 Assay and Analysis plate_cells Plate cells (e.g., HEK293 expressing ASC-1, or a relevant cell line) transfect_scr Transfect with scrambled siRNA (Negative Control) plate_cells->transfect_scr 24h transfect_slc7a10 Transfect with SLC7A10 siRNA plate_cells->transfect_slc7a10 24h treat_dmso Treat with Vehicle (DMSO) plate_cells->treat_dmso 24h treat_bms Treat with this compound plate_cells->treat_bms 24h knockdown_validation Validate SLC7A10 knockdown (qPCR/Western Blot) transfect_scr->knockdown_validation 48-72h transfect_slc7a10->knockdown_validation 48-72h uptake_assay Perform D-Serine Uptake Assay treat_dmso->uptake_assay Treatment Duration treat_bms->uptake_assay Treatment Duration knockdown_validation->uptake_assay data_analysis Analyze and Compare Data uptake_assay->data_analysis

Caption: Experimental workflow for validating this compound on-target effects with siRNA.

Materials:

  • HEK293 cells stably expressing human SLC7A10 (or another suitable cell line)

  • This compound

  • Validated siRNA targeting SLC7A10

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • [³H]-D-Serine (or other suitable radiolabeled substrate)

  • Scintillation fluid and counter

  • Reagents for qPCR or Western blotting

Procedure:

  • Cell Plating:

    • Day 1: Plate cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA Transfection:

    • Day 2: For each well to be transfected, dilute 20 pmol of either SLC7A10 siRNA or scrambled control siRNA into 50 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.

    • Add the 100 µL siRNA-lipid complex to the appropriate wells.

    • Incubate for 48-72 hours to allow for target gene knockdown.

  • This compound Treatment:

    • For non-transfected cells, treat with either vehicle (DMSO) or a concentration range of this compound (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 1 hour) before the uptake assay.

  • D-Serine Uptake Assay:

    • After the siRNA incubation or this compound treatment, wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add transport buffer containing a known concentration of [³H]-D-Serine to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Compare the D-serine uptake in cells treated with this compound to the vehicle-treated control.

    • Compare the D-serine uptake in cells transfected with SLC7A10 siRNA to those transfected with scrambled siRNA.

    • A significant reduction in D-serine uptake in both the this compound-treated group and the SLC7A10 siRNA group, relative to their respective controls, validates that the effect of this compound is on-target.

  • Knockdown Validation:

    • In parallel plates, lyse cells transfected with siRNAs at the time of the uptake assay and perform qPCR or Western blotting to confirm the specific reduction of SLC7A10 mRNA or protein levels, respectively.

Alternative Target Validation Methods

Beyond siRNA, other techniques can be employed to validate the on-target effects of small molecules.

Method Principle Applicability to this compound / ASC-1
CRISPR-Cas9 Gene Knockout/CRISPRi Permanent genetic knockout of the SLC7A10 gene or CRISPR interference (CRISPRi) to block its transcription.Provides a stable cell line with no ASC-1 expression, which should be insensitive to this compound. This is a very robust validation method.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Could be used to demonstrate direct binding of this compound to ASC-1 in cell lysates or intact cells by observing a shift in the melting temperature of ASC-1.
Affinity Chromatography/Pull-down This compound is immobilized on a resin and used to "pull down" its binding partners from a cell lysate.Can identify ASC-1 as the primary binding partner of this compound. Requires chemical modification of this compound, which may alter its binding properties.
Photoaffinity Labeling A photoreactive group is incorporated into this compound, which upon UV irradiation, covalently crosslinks to its target.Provides strong evidence of direct binding. The target protein can then be identified by mass spectrometry. Also requires modification of the compound.

Logical Relationship for Target Validation

G cluster_0 Hypothesis cluster_1 Experimental Arms cluster_2 Observed Outcome cluster_3 Conclusion hypothesis This compound inhibits Phenotype X by binding to ASC-1 bms_arm Pharmacological Inhibition (this compound) hypothesis->bms_arm sirna_arm Genetic Perturbation (SLC7A10 siRNA) hypothesis->sirna_arm phenotype Phenotype X is observed (e.g., decreased D-serine uptake) bms_arm->phenotype leads to sirna_arm->phenotype leads to conclusion On-target effect is validated phenotype->conclusion supports

Caption: Logical framework for validating on-target effects using orthogonal methods.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of rigorous drug development. The use of siRNA to specifically silence the expression of the target protein, ASC-1, offers a highly specific and reliable method to confirm that the biological activities of this compound are a direct consequence of its intended mechanism of action. By demonstrating that both pharmacological inhibition with this compound and genetic knockdown of SLC7A10 result in the same phenotypic outcomes, researchers can build a strong case for the on-target specificity of this promising compound. This comparative guide provides the framework and necessary protocols to conduct these critical validation studies.

References

Benchmarking BMS-466442: A Comparative Guide to its Performance Against Known ASC-1 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), against its known physiological substrates. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating this compound for their specific applications.

Performance Comparison of this compound and ASC-1 Substrates

This compound is a selective inhibitor of the ASC-1 transporter, also known as SLC7A10.[1][2] This transporter facilitates the sodium-independent exchange of small neutral amino acids, including L-alanine, L-serine, D-serine, L-cysteine, and glycine (B1666218), across the cell membrane.[2][3] Inhibition of ASC-1 by this compound has been shown to modulate the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonists D-serine and glycine in the synapse, making it a valuable tool for neuroscience research, particularly in the context of schizophrenia.[1][4]

The following table summarizes the inhibitory performance of this compound on the transport of various ASC-1 substrates. While comprehensive dose-response data for all substrates is not available in a single study, the provided information offers a strong comparative benchmark.

Compound/SubstrateTargetActionPerformance Metric (IC50)Cell SystemReference
This compound ASC-1Inhibition of D-serine uptake11 nMNot Specified[5]
19.7 ± 6.7 nMRat Primary Cortical Cultures[5]
36.8 ± 11.6 nMHEK293 cells expressing human ASC-1[5]
400 nMRat Brain Synaptosomes[5]
This compound ASC-1Inhibition of Serine, Cysteine, Glycine, and Alanine (B10760859) importInhibition observed at 100 nMPrimary Human White and Brown Adipose Cells
L-Alanine ASC-1Substrate--[2][3]
L-Serine ASC-1Substrate--[2][3]
D-Serine ASC-1Substrate--[2][3]
L-Cysteine ASC-1Substrate--[2][3]
Glycine ASC-1Substrate--[2][3]

Experimental Protocols

The following is a generalized protocol for a radiolabeled amino acid uptake assay, a standard method used to determine the inhibitory potency (IC50) of compounds like this compound on ASC-1 transporter activity. This protocol is based on methodologies frequently described in the scientific literature.

Radiolabeled Amino Acid Uptake Assay in HEK293 Cells Expressing ASC-1

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human ASC-1 transporter in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed the cells into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.

2. Preparation of Assay Buffer and Solutions:

  • Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a physiological pH of 7.4.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.
  • Prepare a solution of the radiolabeled ASC-1 substrate (e.g., [³H]D-serine) in the assay buffer at a concentration appropriate for the assay (typically at or below the substrate's Km for the transporter).

3. Inhibition Assay:

  • On the day of the assay, aspirate the culture medium from the wells.
  • Wash the cells twice with pre-warmed assay buffer.
  • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
  • Initiate the uptake reaction by adding the radiolabeled substrate solution to each well.
  • Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C, ensuring that the uptake is in the linear range.
  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

4. Measurement and Data Analysis:

  • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
  • Transfer the cell lysates to scintillation vials.
  • Add a scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
  • Determine the protein concentration in each well to normalize the radioactivity counts.
  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of ASC-1 in Neuromodulation

ASC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space cluster_postsynaptic Postsynaptic Neuron Amino_Acids Alanine, Serine, Cysteine, Glycine ASC1 ASC-1 Transporter (SLC7A10) Amino_Acids->ASC1 Uptake D_Serine_Glycine_out D-Serine / Glycine NMDA_Receptor NMDA Receptor D_Serine_Glycine_out->NMDA_Receptor Co-agonist Binding ASC1->D_Serine_Glycine_out Release D_Serine_Glycine_in D-Serine / Glycine ASC1->D_Serine_Glycine_in Transport D_Serine_Glycine_in->ASC1 Efflux Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream_Signaling Activation BMS_466442 This compound BMS_466442->ASC1 Inhibition

Caption: ASC-1 transporter's role in modulating NMDA receptor signaling.

Experimental Workflow for ASC-1 Inhibition Assay

Experimental_Workflow Start Start Cell_Culture Culture ASC-1 Expressing HEK293 Cells Start->Cell_Culture Plating Seed Cells into 24-well Plates Cell_Culture->Plating Preparation Prepare Assay Buffer, This compound Dilutions, & Radiolabeled Substrate Plating->Preparation Pre_incubation Wash Cells & Pre-incubate with this compound Preparation->Pre_incubation Uptake Add Radiolabeled Substrate & Incubate Pre_incubation->Uptake Termination Terminate Uptake & Wash Cells Uptake->Termination Lysis Lyse Cells Termination->Lysis Measurement Measure Radioactivity (Scintillation Counting) Lysis->Measurement Analysis Data Analysis: Normalize & Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of this compound on ASC-1.

References

Safety Operating Guide

Proper Disposal and Safe Handling of BMS-466442: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (asc-1).

Immediate Safety and Disposal Procedures

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory best practices for the disposal of non-hazardous chemical waste should be strictly followed. It is crucial to consult your institution's specific hazardous waste management guidelines and local regulations.

Step-by-Step Disposal Guidance:
  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[1][2] It should be collected in a dedicated, clearly labeled, and leak-proof container.[2] The container should be compatible with the chemical nature of this compound.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and any other identifiers required by your institution.

  • Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of solutions down the drain.[3][4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the designated solid waste container.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.[1][4]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 538.6 g/mol --INVALID-LINK--
IC₅₀ for asc-1 (HEK cells) 37 nM--INVALID-LINK--
IC₅₀ for asc-1 (rat primary cortical cultures) 20 nM--INVALID-LINK--
Solubility in DMSO to 100 mM--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Experimental Protocol: D-Serine Uptake Assay

This protocol outlines a typical experiment to measure the inhibitory effect of this compound on asc-1 transporter activity.

  • Cell Culture: Culture cells expressing the asc-1 transporter (e.g., HEK293 cells transfected with SLC7A10 or primary cortical neurons) in appropriate media and conditions.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of radiolabeled D-serine (e.g., [³H]D-serine) in a suitable assay buffer.

    • Prepare a series of dilutions of this compound to determine the IC₅₀ value.

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 15-30 minutes).

    • Initiate the uptake by adding the [³H]D-serine solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement of Uptake:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of D-serine uptake for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow: D-Serine Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (asc-1 expressing) pre_incubation Pre-incubation with This compound cell_culture->pre_incubation compound_prep Compound Preparation (this compound, [³H]D-serine) compound_prep->pre_incubation uptake Initiate Uptake with [³H]D-serine pre_incubation->uptake termination Terminate Uptake & Wash uptake->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis Data Analysis (IC₅₀ Determination) scintillation->data_analysis

Caption: Workflow for D-serine uptake assay.

signaling_pathway This compound Mechanism of Action BMS466442 This compound asc1 asc-1 Transporter BMS466442->asc1 Inhibits d_serine_uptake D-Serine Uptake BMS466442->d_serine_uptake Blocks asc1->d_serine_uptake Mediates extracellular_d_serine Increased Extracellular D-Serine & Glycine d_serine_uptake->extracellular_d_serine Leads to nmda_receptor NMDA Receptor extracellular_d_serine->nmda_receptor Co-activates synaptic_activity Modulation of Synaptic Activity nmda_receptor->synaptic_activity Regulates

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.